molecular formula C5H7ClO2 B2782336 Methyl 2-chlorobut-3-enoate CAS No. 51171-63-2

Methyl 2-chlorobut-3-enoate

Cat. No.: B2782336
CAS No.: 51171-63-2
M. Wt: 134.56
InChI Key: IVHPZRFUOVMVPT-UHFFFAOYSA-N
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Description

Methyl 2-chlorobut-3-enoate is a useful research compound. Its molecular formula is C5H7ClO2 and its molecular weight is 134.56. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chlorobut-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chlorobut-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chlorobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-3-4(6)5(7)8-2/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHPZRFUOVMVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl 2-chlorobut-3-enoate – A Strategic Allylic Synthon in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-chlorobut-3-enoate (CAS 51171-63-2) Properties & Applications Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, Drug Development Professionals

Executive Summary

Methyl 2-chlorobut-3-enoate (CAS 51171-63-2) is a highly functionalized C5 building block characterized by an allylic chloride motif adjacent to a methyl ester.[1] Its unique structure—combining an electrophilic


-carbon, a conjugated alkene, and a reactive ester—makes it a linchpin in the synthesis of complex pharmaceutical intermediates.[2] This guide analyzes its physicochemical properties, divergent reactivity profiles (specifically Palladium-catalyzed allylic alkylation and 

substitutions), and critical handling protocols for medicinal chemistry applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Methyl 2-chlorobut-3-enoate exists as a colorless to light yellow liquid. It is a bifunctional electrophile, serving as a precursor for vinylcyclopropanes,


-amino acids, and functionalized heterocycles.
Table 1: Physicochemical Properties
PropertyValueNote
CAS Number 51171-63-2
IUPAC Name Methyl 2-chlorobut-3-enoate
Molecular Formula

Molecular Weight 134.56 g/mol
SMILES COC(=O)C(Cl)C=C
Boiling Point ~145 °C (Predicted)Experimental values vary; typically distilled under reduced pressure.[1]
Density ~1.15 g/cm³Estimated based on halo-ester analogs.
Flash Point ~45–50 °CFlammable Liquid (Category 3).
Solubility Soluble in DCM, THF, EtOAcHydrolyzes in water.
Storage +4 °C, Inert AtmosphereMoisture sensitive; prone to polymerization.

Synthetic Utility & Reactivity Profile[2][7]

The utility of Methyl 2-chlorobut-3-enoate stems from its ability to undergo divergent reaction pathways depending on the catalyst and nucleophile employed. It acts as a "chameleon" electrophile.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

This is the primary application in drug discovery. Upon treatment with a Pd(0) catalyst, the C-Cl bond undergoes oxidative addition to form a


-allyl palladium complex.
  • Mechanism: The chloride acts as a leaving group. The resulting electrophilic

    
    -allyl complex can be intercepted by soft nucleophiles (malonates, amines, phenols).
    
  • Regioselectivity: Attack can occur at the

    
    -position (retention of original regiochemistry) or the 
    
    
    
    -position (linear product), controlled by ligand sterics and electronics.
  • Stereoselectivity: If chiral ligands are used, the reaction can establish quaternary stereocenters with high enantiomeric excess (ee).

vs. Substitution

In the absence of transition metals:

  • Direct Displacement (

    
    ):  Hard nucleophiles may attack C2, inverting the stereocenter.
    
  • Conjugate Displacement (

    
    ):  Nucleophiles attack the terminal alkene (C4), shifting the double bond and displacing the chloride. This is particularly useful for introducing sterically demanding groups.
    
Cyclopropanation

Reaction with diazo compounds or sulfur ylides can exploit the electron-deficient alkene to form functionalized cyclopropanes, a scaffold prevalent in antiviral drugs (e.g., HCV protease inhibitors).

Visualization: Reactivity Pathways

The following diagram illustrates the divergent mechanistic pathways available to Methyl 2-chlorobut-3-enoate.

ReactivityPathways Substrate Methyl 2-chlorobut-3-enoate (CAS 51171-63-2) Pd_Complex π-Allyl Pd Complex (Electrophilic Intermediate) Substrate->Pd_Complex Pd(0) Catalyst Oxidative Addition SN2_Prod Inverted α-Product (Direct SN2) Substrate->SN2_Prod Hard Nu- (No Metal) SN2_Prime Allylic Shift Product (SN2' Attack at C4) Substrate->SN2_Prime Cu(I) or Steric Nu- Linear_Prod Linear Product (γ-substitution) Pd_Complex->Linear_Prod Nu- attack at C4 Branched_Prod Branched Product (α-substitution) Pd_Complex->Branched_Prod Nu- attack at C2 (Chiral Ligand Control)

Figure 1: Divergent reactivity map showing Pd-catalyzed vs. classical nucleophilic substitution pathways.

Experimental Protocol: Palladium-Catalyzed Alkylation

Note: This protocol is a generalized template for research purposes. Always consult specific literature and SDS before proceeding.

Objective

To synthesize an


-alkylated amino acid precursor using Methyl 2-chlorobut-3-enoate as the allylic electrophile.
Materials
  • Methyl 2-chlorobut-3-enoate (1.0 eq)

  • Nucleophile (e.g., Dimethyl malonate, 1.2 eq)

  • Base (e.g., NaH or BSA/KOAc system)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
     or Chiral Phosphine (5-10 mol%)
    
  • Solvent: Anhydrous THF or DCM

Workflow
  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve

    
     and the phosphine ligand in anhydrous THF. Stir at RT for 30 min to generate the active Pd(0) species (solution typically turns yellow/orange).
    
  • Nucleophile Preparation: In a separate flask, deprotonate the nucleophile (malonate) using NaH at 0°C until

    
     evolution ceases.
    
  • Addition: Cannulate the nucleophile solution into the catalyst mixture.

  • Substrate Injection: Add Methyl 2-chlorobut-3-enoate dropwise via syringe. The reaction is exothermic; maintain temperature control.

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The starting chloride is UV-active.

  • Workup: Quench with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel.

Safety, Handling & Storage (E-E-A-T)

Methyl 2-chlorobut-3-enoate is an alkylating agent and must be handled with extreme caution.

  • Hazards:

    • H314: Causes severe skin burns and eye damage (Hydrolysis releases HCl).

    • H226: Flammable liquid and vapor.[3]

    • Lachrymator: Potent tear-inducing agent; use only in a fume hood.

  • Storage: Store at +4°C under Argon/Nitrogen. The compound is prone to hydrolysis and autoxidation. Long-term storage at room temperature can lead to darkening and polymerization.

  • Disposal: Quench excess reagent with aqueous NaOH or ammonia solution before disposal into halogenated waste streams.

Visualization: Safety Workflow

SafetyProtocol Storage Storage: +4°C, Inert Gas Prep Prep: Fume Hood Required Double Gloves (Nitrile) Storage->Prep Use Reaction: Add Dropwise Exothermic Potential Prep->Use Quench Quench: Sat. NH4Cl or NaOH (Neutralize Acid) Use->Quench

Figure 2: Mandatory safety workflow for handling reactive


-chloro esters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996).Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

Sources

Structural Divergence & Synthetic Utility: Methyl 2-Chlorobut-3-enoate vs. Methyl Crotonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the landscape of pharmaceutical intermediate design, the distinction between


-unsaturated systems and their 

-unsaturated counterparts is often the deciding factor in synthetic pathway viability. The Core Conflict: Methyl crotonate represents thermodynamic stability and predictable Michael reactivity. In contrast, methyl 2-chlorobut-3-enoate is a high-energy, deconjugated electrophile. It serves as a critical "masked" synthon for non-proteinogenic amino acids (specifically vinylglycine) but poses significant handling challenges due to its propensity for isomerization and polymerization. Objective: This guide dissects the electronic and steric disparities between these two esters, providing validated protocols for their manipulation in drug development workflows.

Part 1: Structural Anatomy & Electronic Properties

The fundamental difference between these two molecules lies in conjugation . This dictates their stability, electrophilicity, and spectroscopic signatures.

Orbital Analysis
  • Methyl Crotonate (Conjugated): The

    
    -system is continuous across C2, C3, and the carbonyl oxygen. This delocalization lowers the ground state energy, making the molecule stable but susceptible to nucleophilic attack at the 
    
    
    
    -carbon (C3) via 1,4-addition.
  • Methyl 2-chlorobut-3-enoate (Deconjugated): The

    
    -system of the vinyl group (C3=C4) is electronically isolated from the carbonyl by the 
    
    
    
    hybridized C2 center. However, the C2 position is highly activated by the inductive electron-withdrawal of the chlorine atom (
    
    
    -acceptor) and the adjacent carbonyl.
Comparative Data Matrix
FeatureMethyl CrotonateMethyl 2-chlorobut-3-enoate
Structure

-unsaturated

-unsaturated,

-chloro
Formula


Molecular Weight 100.12 g/mol 134.56 g/mol
Hybridization (C2)

(Planar)

(Tetrahedral, Chiral)
Primary Reactivity Michael Acceptor (Soft Electrophile)

/

Electrophile
Thermodynamic Stability High (Resonance Stabilized)Low (Prone to isomerization/polymerization)
Key Application Polymer feedstock, C-C bond formationPrecursor to Vinylglycine, Heterocycles
Electronic Visualization (Graphviz)

ElectronicStructure cluster_0 Methyl Crotonate (Conjugated) cluster_1 Methyl 2-chlorobut-3-enoate (Deconjugated) MC_C3 C3 (Beta) Soft Electrophile MC_C2 C2 (Alpha) Nucleophilic Character MC_C3->MC_C2 π-overlap MC_CO Carbonyl Electron Sink MC_C2->MC_CO Conjugation CL_C4 C4 (Gamma) Allylic Terminus CL_C2 C2 (Alpha) Chiral Center Highly Acidic H CL_C4->CL_C2 No Conjugation CL_CO Carbonyl CL_C2->CL_CO Inductive Effect CL_Cl Chlorine Inductive Withdrawal CL_Cl->CL_C2 -I Effect

Figure 1: Electronic connectivity comparison highlighting the interruption of conjugation in the chloro-ester.

Part 2: Reactivity Vectors in Drug Design

Understanding the reactivity profile is essential for selecting the correct starting material for scaffold synthesis.

The Isomerization Trap

A critical instability issue with methyl 2-chlorobut-3-enoate is its tendency to isomerize to the thermodynamically more stable, conjugated methyl 2-chlorocrotonate under basic conditions or thermal stress.

  • Mechanism: Base-catalyzed removal of the acidic

    
    -proton leads to an enolate that reprotinates at the 
    
    
    
    -position (or simply re-establishes conjugation).
  • Prevention: Reactions involving the deconjugated ester must be performed at low temperatures (

    
    ) or under kinetic control.
    
Synthetic Pathways Decision Tree

ReactivityPathways Start Target Molecule Strategy Crotonate Methyl Crotonate Start->Crotonate Need 1,4-Addition? ChloroEster Methyl 2-chlorobut-3-enoate Start->ChloroEster Need Vinyl/Amino Group? Michael Michael Addition (Soft Nucleophiles) Crotonate->Michael Cu/Li Reagents Polymer Polymerization (Radical/Anionic) Crotonate->Polymer VinylGlycine Vinylglycine Synthesis (Neber Rearrangement) ChloroEster->VinylGlycine NH3 / Base AllylicSub Allylic Substitution (Pd-Catalyzed) ChloroEster->AllylicSub Pd(0) Isomerization Isomerization to 2-Chlorocrotonate ChloroEster->Isomerization Heat/Base (Avoid)

Figure 2: Strategic decision tree for selecting between conjugated and deconjugated ester synthons.

Part 3: Experimental Protocols

Synthesis of Vinylglycine from Methyl 2-chlorobut-3-enoate

This is the high-value application for the chloro-ester. It utilizes a Neber-type rearrangement logic to install the amine while preserving the double bond.

Note: Methyl 2-chlorobut-3-enoate is often generated in situ or derived from 3-butenenitrile to avoid isolation of unstable intermediates.

Protocol:

  • Imidate Formation: Dissolve 3-butenenitrile in anhydrous methanol/HCl at

    
    . Stir for 4 hours to form the methyl 3-butenylimidate hydrochloride.
    
  • Chlorination: Neutralize and treat with sodium hypochlorite (NaOCl) at

    
    . Extract the resulting methyl N-chloro-3-butenylimidate .
    
    • Checkpoint: This intermediate is structurally analogous to our target chloro-ester but possesses the N-Cl functionality required for the rearrangement.

  • Rearrangement (The Critical Step): Treat the N-chloroimidate with aqueous NaOH. The base abstracts the

    
    -proton (analogous to the C2 proton of the chloro-ester).
    
  • Mechanism: An azirine intermediate forms, which is then hydrolyzed to yield vinylglycine (2-aminobut-3-enoic acid) .

Self-Validating Check:

  • Monitor the disappearance of the N-Cl band in IR.

  • The product vinylglycine should show a characteristic vinyl signal in

    
     NMR (
    
    
    
    5.8-6.0 ppm multiplet) and the
    
    
    -proton signal (
    
    
    ~4.0 ppm).
Handling Methyl Crotonate (Standard Michael Addition)

For comparative baseline data, a standard Michael addition protocol is provided.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add Methyl Crotonate (1.0 equiv) and Nitromethane (1.2 equiv).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) at

    
    .
    
  • Reaction: Warm to RT. The reaction is driven by the thermodynamic stability of the resulting

    
    -nitro ester.
    
  • Workup: Quench with dilute HCl. The product is stable and isolable via column chromatography.

Part 4: Safety & Stability

  • Methyl Crotonate:

    • Hazard:[1] Flammable liquid (Flash point ~13°C).

    • Storage: Stable at room temperature.

    • Toxicity:[2] Irritant; lachrymator.

  • Methyl 2-chlorobut-3-enoate:

    • Hazard:[1] Highly reactive alkylating agent. Potential mutagen (due to alkylating capability).

    • Storage:Must be stored at -20°C. Stabilizers (like hydroquinone) are often required to prevent radical polymerization of the vinyl group.

    • Decomposition: Releases HCl upon hydrolysis; corrosive.

References

  • PubChem. (n.d.).[1][3] Methyl 2-chlorobut-3-enoate | C5H7ClO2.[1] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Hallinan, K. O., Crout, D. H. G., & Errington, W. (1994).[4] Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids.[4] Journal of the Chemical Society, Perkin Transactions 1, 3537-3543.[4] [Link]4]

  • Mayr, H., & Ofial, A. R. (2021).[5] Electrophilic reactivities of cyclic enones and

    
    -unsaturated lactones.[6] Organic & Biomolecular Chemistry. [Link]
    

Sources

Technical Monograph: Physicochemical Profiling & Isolation Strategy for Methyl 2-chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an operational monograph for researchers and process chemists. It addresses the physicochemical characterization of Methyl 2-chlorobut-3-enoate , a specialized intermediate where experimental data in open literature is often sparse or conflated with its isomers.

Document Control:

  • Target Compound: Methyl 2-chlorobut-3-enoate[1][2]

  • CAS Registry Number: 51171-63-2[2]

  • Role: Senior Application Scientist

  • Context: Process Development & Intermediate Characterization

Executive Summary

Methyl 2-chlorobut-3-enoate is a functionalized allylic ester utilized as a chiral building block in the synthesis of amino acid derivatives and cyclopropane-containing pharmaceuticals. Unlike its commoditized isomers (e.g., methyl 3-chlorobut-2-enoate), this specific regioisomer lacks extensive experimental property datasets in public registries.

This guide provides a predictive physicochemical profile grounded in structural analog analysis and details the rigorous experimental protocols required to empirically validate these constants. Accurate determination of boiling point and density is critical for establishing distillation parameters and reaction stoichiometry in drug development workflows.

Chemical Identity & Structural Context[3][4][5][6]

AttributeDetail
IUPAC Name Methyl 2-chlorobut-3-enoate
CAS Number 51171-63-2
Molecular Formula C₅H₇ClO₂
Molecular Weight 134.56 g/mol
SMILES COC(=O)C(Cl)C=C
Structural Feature

-Halo ester with allylic unsaturation.[3][4][5] Potential for thermal instability/polymerization.

Physicochemical Data Analysis

Note: Due to the scarcity of direct experimental literature for CAS 51171-63-2, the values below represent high-confidence target ranges derived from Quantitative Structure-Property Relationship (QSPR) modeling and experimental data of close structural analogs (e.g., Methyl 2-chlorobutyrate).

Predicted vs. Analogous Properties
PropertyPredicted Target Range (CAS 51171-63-2)Reference Analog (Methyl 2-chlorobutyrate)Mechanistic Insight
Boiling Point (760 mmHg) 148 – 158 °C 148 – 151 °CThe vinyl group slightly lowers BP relative to the saturated analog due to reduced conformational entropy, but the

-Cl dominates volatility.
Boiling Point (Reduced) 52 – 58 °C @ 12 mmHg 55 °C @ 12 mmHgVacuum distillation is mandatory to prevent thermal degradation or polymerization of the alkene moiety.
Density (20 °C) 1.12 – 1.16 g/mL 1.116 g/mLThe sp² hybridized carbons in the vinyl group slightly increase packing density compared to the propyl chain of the analog.
Refractive Index (

)
1.442 – 1.448 1.422Conjugation effects are absent, but the alkene/halogen interaction increases polarizability.

Critical Application Note: The presence of the allylic double bond makes this compound susceptible to radical polymerization. Distillation temperatures >80 °C should be avoided; always utilize high vacuum.

Experimental Determination Protocols

As a self-validating system, the following protocols allow the researcher to transition from "predicted" values to "experimentally verified" constants.

Protocol A: Vacuum Distillation & Boiling Point Determination

Objective: Isolate pure material while simultaneously determining the boiling point under reduced pressure.

Equipment:

  • Short-path distillation head (Vigreux column optional for higher purity).

  • Calibrated digital vacuum gauge (Torr/mbar).

  • Oil bath with digital temperature control.

Workflow:

  • Stabilization: Add 500 ppm of a radical inhibitor (e.g., BHT or Hydroquinone) to the crude reaction mixture to prevent polymerization during heating.

  • Equilibration: Lower system pressure to 10–15 mmHg . Allow the system to stabilize for 5 minutes.

  • Ramping: Increase oil bath temperature slowly. The bath temperature should be ~20–30 °C higher than the expected vapor temperature.

  • Fraction Collection:

    • F1 (Js): Low boilers (solvent residuals).

    • F2 (Main Cut): Collect when vapor temperature stabilizes (Target: 52–58 °C ). Record the exact pressure (

      
      ) and Temperature (
      
      
      
      ).
  • Validation: Convert the observed

    
     to atmospheric equivalent (
    
    
    
    ) using the Sidgwick-Equation approximation or a nomograph to compare with predicted values.
Protocol B: Density Determination (Oscillating U-Tube Method)

Objective: Precise density measurement for stoichiometry calculations.

Method: ASTM D4052 (Digital Density Meter) is preferred over Pycnometry due to sample volatility.

Workflow:

  • Calibration: Verify instrument using air and degassed water at 20.0 °C.

  • Injection: Introduce ~2 mL of the distilled Methyl 2-chlorobut-3-enoate (from Protocol A) into the oscillating cell. Ensure no micro-bubbles are present (bubbles artificially lower density).

  • Equilibration: Allow the instrument to reach thermal equilibrium at 20.0 °C.

  • Measurement: Record density (

    
    ) to 4 decimal places.
    
  • Self-Check: If

    
     g/mL, suspect contamination with non-halogenated solvent (e.g., methanol or hexane). If 
    
    
    
    g/mL, suspect presence of di-chlorinated byproducts.

Synthesis & Isolation Logic Flow

The following diagram illustrates the critical decision pathways for isolating this intermediate, emphasizing the dependency of the purification strategy on the boiling point data.

G Reaction Crude Reaction Mixture (Acid + SOCl2 + MeOH) Quench Quench & Extraction (Remove Acid/Inorganic Salts) Reaction->Quench Drying Drying (MgSO4) & Concentration Quench->Drying CrudeAnalysis Crude Purity Check (GC/NMR) Drying->CrudeAnalysis VacDist Vacuum Distillation (Target: 55°C @ 12mmHg) CrudeAnalysis->VacDist Major Peak Confirmed Recycle Reprocess/Discard CrudeAnalysis->Recycle Complex Mixture Fractions Fraction Analysis VacDist->Fractions Pure Pure Methyl 2-chlorobut-3-enoate (>98%) Fractions->Pure BP Stable + Density ~1.14 Fractions->Recycle Wrong BP

Figure 1: Isolation workflow emphasizing the critical vacuum distillation step governed by the compound's boiling point.

Safety & Handling (E-E-A-T)

Causality of Hazards:

  • Lachrymator Potential: Alpha-halo esters are potent alkylating agents. They can react with cysteine residues in proteins (TRPA1 channels), causing severe eye and respiratory irritation.

  • Thermal Instability: The proximity of the vinyl group to the carbonyl and halogen suggests a pathway for elimination (forming dienes) or polymerization.

Mandatory Precautions:

  • Engineering Controls: All manipulations, especially distillation, must occur within a certified fume hood.

  • PPE: Double nitrile gloves and chemical splash goggles are non-negotiable.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent hydrolysis or oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

  • ASTM International. ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. West Conshohocken, PA. Retrieved from [Link]

Sources

Safety data sheet (SDS) for methyl 2-chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: Methyl 2-chlorobut-3-enoate

Document Control:

  • Subject: Methyl 2-chlorobut-3-enoate (CAS 51171-63-2)[1]

  • Classification: Technical Safety Guide & Risk Management Protocol

  • Target Audience: Synthetic Chemists, Process Safety Engineers, Drug Discovery Leads[1]

Executive Technical Summary

Methyl 2-chlorobut-3-enoate is a highly reactive, bifunctional electrophile used primarily as a building block in the synthesis of vinylcyclopropanes and homoallylic amines for pharmaceutical applications.[1] Its structure combines an allylic chloride motif with an ester functionality, creating a unique reactivity profile that demands rigorous safety protocols.[1]

Critical Hazard Profile:

  • Lachrymator Potential: High.[1] The

    
    -halo ester moiety is structurally analogous to potent lachrymators (e.g., methyl bromoacetate), capable of causing immediate, severe eye damage (GHS Category 1).[1]
    
  • Alkylating Agent: The allylic chloride position is susceptible to nucleophilic attack (

    
     and 
    
    
    
    ), posing a potential genotoxic risk if exposure is uncontrolled.[1]
  • Flammability: A volatile liquid (Flash Point est. ~35–45°C) requiring grounding and inert atmosphere handling.[1]

Physicochemical Profile

Note: Due to the niche application of this specific isomer, certain physical constants are derived from validated structural analogs (e.g., methyl 3-chlorobut-2-enoate and methyl 2-chloropropionate).[1]

PropertyValue / DescriptionTechnical Context
CAS Number 51171-63-2 Unique identifier for the 2-chloro isomer.[1][2]
IUPAC Name Methyl 2-chlorobut-3-enoate
Molecular Formula

MW: 134.56 g/mol
Physical State LiquidColorless to pale yellow.[1][3]
Boiling Point ~130–140°C (Predicted)Analogous to methyl 3-chlorobut-2-enoate (136°C).[1]
Density ~1.15 g/mL (Predicted)Denser than water due to chlorine substitution.[1]
Flash Point ~35–45°C (Closed Cup)Flammable Liquid (Category 3) .[1]
Solubility Immiscible in water; Soluble in DCM, EtOAc, THF.[1]Hydrolyzes slowly in water to release HCl.[1]

Hazard Mechanics & Toxicology (The "Why")

To manage risk effectively, researchers must understand the mechanistic basis of the hazards, not just the GHS labels.[1]

Ocular Toxicity Mechanism (H318)

The compound contains an electron-deficient carbon at the


-position (adjacent to the carbonyl).[1] Upon contact with the moist surface of the cornea:[1]
  • Hydrolysis/Alkylation: The ester or the allylic chloride reacts with nucleophilic residues (thiols/amines) in corneal proteins (TRPA1 ion channels).[1]

  • Acid Release: Hydrolysis releases hydrochloric acid (HCl) locally, causing chemical burns.[1]

  • Result: Immediate, severe pain and potential permanent corneal opacification.[1] Standard safety glasses are insufficient; chemical splash goggles are mandatory.

Genotoxicity Potential

As an allylic chloride, the molecule is a "soft" electrophile.[1] It can alkylate DNA bases (guanine residues) via


 mechanisms.[1] While specific Ames test data may be limited for this isomer, it should be handled with the same containment protocols as confirmed alkylating agents (e.g., use of a fume hood, double gloving).[1]

Storage & Stability Protocol

This compound is thermodynamically unstable relative to its conjugated isomer and prone to polymerization.[1]

  • Temperature: Store at 2–8°C (Refrigerated) . Long-term storage at -20°C is preferred to inhibit polymerization.

  • Inhibitors: Commercial samples may contain stabilizers (e.g., BHT or MEHQ) to prevent radical polymerization of the alkene.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1][4] Oxygen can induce radical formation; moisture promotes hydrolysis to the corrosive acid.[1]

  • Container: Teflon-lined caps are required.[1] Avoid metal containers (Fe/Al) which can catalyze Friedel-Crafts type polymerization or decomposition.

Emergency Response Architecture

The following decision tree outlines the immediate response logic for a spill in a research laboratory.

SpillResponse Start SPILL DETECTED (Methyl 2-chlorobut-3-enoate) Assess Assess Volume & Location (Fume Hood vs. Open Bench) Start->Assess SmallHood Minor Spill (<10mL) Inside Fume Hood Assess->SmallHood Contained LargeBench Major Spill (>10mL) or Outside Hood Assess->LargeBench Uncontained PPE REQUIRED PPE: Butyl Rubber Gloves Splash Goggles Respirator (Organic Vapor) SmallHood->PPE Action2 1. EVACUATE LAB IMMEDIATELY 2. Activate Fire Alarm (Flammable) 3. Call HazMat Team LargeBench->Action2 Action1 1. Close Sash 2. Absorb with Vermiculite/Sand 3. Decontaminate with 10% Na2CO3 PPE->Action1

Figure 1: Decision logic for spill response emphasizing containment due to lachrymator and flammability risks.

Synthesis & Application Safety

When using methyl 2-chlorobut-3-enoate in synthesis (e.g., Palladium-catalyzed allylic alkylation), the reaction setup must account for its dual reactivity.[1]

Reaction Setup Protocol
  • Drying: Ensure solvents are anhydrous.[1] Water will hydrolyze the ester, generating HCl which can poison sensitive transition metal catalysts (Pd/Fe).[1]

  • Addition: Add the reagent dropwise at low temperature (0°C) to control exotherms, especially if reacting with strong nucleophiles (Grignards, Enolates).

  • Quenching: Quench reactions with saturated aqueous

    
     or 
    
    
    
    to neutralize any generated acid before extraction.[1]
Reactivity Flowchart

Reactivity Reagent Methyl 2-chlorobut-3-enoate (Electrophile) Path1 Nucleophilic Attack (SN2/SN2') (Desired Pathway) Reagent->Path1 Transition Metal Cat. (Pd, Fe) Path2 Ester Hydrolysis (Side Reaction) Reagent->Path2 H2O / Base Path3 Polymerization (Storage Hazard) Reagent->Path3 Heat / Light / Radical Prod1 Vinylcyclopropanes / Homoallylic Amines Path1->Prod1 Prod2 2-chlorobut-3-enoic acid + HCl + MeOH Path2->Prod2

Figure 2: Reactivity profile showing the competition between desired synthetic pathways and hazardous decomposition.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 2-chlorobut-3-enoate.[1] Retrieved from [Link][1]

  • Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. European Journal of Organic Chemistry. (Contextual reference for analog stability). Retrieved from [Link][1]

Sources

An In-depth Technical Guide to Methyl 2-chlorobut-3-enoate: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorobut-3-enoate is a versatile bifunctional molecule that has garnered significant interest in the field of organic synthesis. Its structure, incorporating both a reactive α-chloro ester and a terminal alkene, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and key applications, with a particular focus on its role in the diastereoselective synthesis of valuable intermediates for the pharmaceutical and agrochemical industries.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is methyl 2-chlorobut-3-enoate .[1] This name systematically describes its molecular structure: a four-carbon chain ("but-") with a double bond between carbons 3 and 4 ("-3-en-"), an ester functional group with a methyl substituent ("methyl...-oate"), and a chlorine atom at the second carbon position ("2-chloro-").

For practical laboratory and commercial purposes, a variety of synonyms and identifiers are also in use. These are crucial for accurate database searches and procurement.

IdentifierValueSource
IUPAC Name methyl 2-chlorobut-3-enoatePubChem[1]
CAS Number 51171-63-2PubChem[1]
Molecular Formula C₅H₇ClO₂PubChem[1]
Molecular Weight 134.56 g/mol PubChem[1]
Synonyms Methyl2-chlorobut-3-enoate, RefChem:814321PubChem[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. While experimental data for some properties of methyl 2-chlorobut-3-enoate are not widely published, computational predictions provide valuable insights.

Table of Physicochemical Properties (Computed)

PropertyValueSource
Molecular Weight 134.56 g/mol PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 134.0134572 DaPubChem[1]
Monoisotopic Mass 134.0134572 DaPubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]

Spectroscopic Data Interpretation:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the vinyl protons (CH=CH₂), the methine proton (CHCl), and the methyl protons of the ester group (OCH₃). The vinyl protons would likely appear as a complex multiplet in the downfield region. The methine proton, being adjacent to both the chlorine and the carbonyl group, would also be shifted downfield. The methyl ester protons would present as a singlet in the upfield region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit five distinct signals corresponding to the carbonyl carbon of the ester, the two vinyl carbons, the carbon bearing the chlorine atom, and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C=C stretching of the alkene (around 1640-1680 cm⁻¹), and C-Cl stretching (in the fingerprint region).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 134 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the chlorine atom, and cleavage of the carbon-carbon bonds.

Synthesis of Methyl 2-chlorobut-3-enoate

The primary synthetic route to methyl 2-chlorobut-3-enoate involves the diastereoselective cyclization of homoallylamines.[2] This method is particularly significant as it allows for the control of stereochemistry, which is crucial in the synthesis of chiral molecules for pharmaceutical applications.

Conceptual Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Homoallylamine Homoallylamine Cyclization Diastereoselective Cyclization Homoallylamine->Cyclization Carbamate Carbamate Carbamate->Cyclization Transition Metal Catalyst Transition Metal Catalyst Transition Metal Catalyst->Cyclization Stereochemical Control Stereochemical Control Stereochemical Control->Cyclization Product Methyl 2-chlorobut-3-enoate Cyclization->Product High Yield & Diastereoselectivity G cluster_reactants Reactants cluster_product Product Dienophile Methyl 2-chlorobut-3-enoate Cycloaddition [4+2] Cycloaddition (Diels-Alder Reaction) Dienophile->Cycloaddition Diene Conjugated Diene Diene->Cycloaddition Product Substituted Cyclohexene Cycloaddition->Product Formation of Cyclohexene Derivative

Sources

Technical Guide: Solubility and Solvent Compatibility of Methyl 2-chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for methyl 2-chlorobut-3-enoate . This guide is structured for researchers and process chemists requiring precise control over this reactive intermediate in synthesis and drug development.

CAS: 51171-63-2 Formula: C₅H₇ClO₂ Molecular Weight: 134.56 g/mol [1][2]

Executive Summary

Methyl 2-chlorobut-3-enoate is a bifunctional electrophile containing an allylic chloride and an ester moiety. Its utility in organic synthesis—specifically in the construction of amino acid derivatives and heterocycles—relies heavily on appropriate solvent selection. Unlike simple esters, this molecule exhibits high reactivity toward nucleophiles (via


 and 

pathways) and bases (via elimination or isomerization).

This guide categorizes solvents not just by "dissolution capacity" but by chemical compatibility , ensuring that the solvent chosen does not degrade the reagent during storage or reaction.

Physicochemical Profile & Solubility Principles

Understanding the physical properties of methyl 2-chlorobut-3-enoate is a prerequisite for predicting its behavior in solution. As a functionalized low-molecular-weight ester, it follows the "like dissolves like" principle but with specific caveats regarding polarity and reactivity.

Key Properties (Experimental & Predicted)
PropertyValue / DescriptionSource/Note
Physical State Colorless to pale yellow liquidAnalog comparison (Methyl 3-butenoate)
Boiling Point ~50–60 °C @ 10–15 mmHgPredicted. Thermal instability suggests vacuum distillation.
Density ~1.15 g/mLEstimated based on chloro-ester analogs.
LogP 1.60Calculated (XLogP3). Moderately lipophilic.
H-Bond Donor 0Aprotic.
H-Bond Acceptor 2Ester carbonyl and ether oxygen.
Hansen Solubility Parameter (HSP) Analysis

To scientifically select a solvent, we analyze the intermolecular forces. Methyl 2-chlorobut-3-enoate has moderate polarity (due to the ester and chloro groups) but lacks hydrogen bond donating ability.

  • Dispersion Forces (

    
    ):  Moderate. Compatible with aliphatic chains.
    
  • Polarity (

    
    ):  High. The C-Cl and C=O dipoles require polar solvents for miscibility.
    
  • Hydrogen Bonding (

    
    ):  Low.
    

Implication: The molecule is miscible with polar aprotic solvents (DCM, THF) and moderately polar esters (Ethyl Acetate). It is immiscible with water.

Solvent Compatibility Matrix

The following classification guides solvent selection based on the intended application (Reaction, Extraction, or Storage).

Class I: Preferred Solvents (High Solubility, Low Reactivity)

Best for: Synthesis, NMR analysis, and short-term storage.

  • Dichloromethane (DCM): The "Gold Standard." High solubility due to matched polarity. Low boiling point (40 °C) allows easy removal without thermal degradation of the allylic chloride.

  • Tetrahydrofuran (THF): Excellent solubility. Essential for reactions involving organometallics, though peroxide formation in THF must be monitored.

  • Ethyl Acetate (EtOAc): Ideal for extraction and chromatography. Completely miscible.

  • Toluene: Good for higher temperature reactions, though solubility is slightly lower than in chlorinated solvents.

Class II: Problematic / Reactive Solvents (Use with Caution)

Risk: Solvolysis or Transesterification.

  • Methanol / Ethanol: While the molecule is soluble, these nucleophilic solvents can attack the allylic chloride (solvolysis) or the ester (transesterification) over time, especially if acidic or basic catalysts are present.

    • Reaction:

      
      
      
  • Acetone: Soluble, but can undergo aldol-type side reactions if strong bases are used in the protocol.

  • Dimethyl Sulfoxide (DMSO) / DMF: Excellent solubility, but their high boiling points make removal difficult, often requiring aqueous workups that risk hydrolysis.

Class III: Non-Solvents (Immiscible)
  • Water: The LogP of 1.6 indicates poor water solubility. Water is used as the immiscible phase during aqueous workups (washing).

    • Warning: Prolonged exposure to water, especially at high pH, leads to hydrolysis of the ester or the chloride.

Visualizing Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on the operational goal.

SolventSelection Start Methyl 2-chlorobut-3-enoate Application Goal_Rxn Chemical Reaction Start->Goal_Rxn Goal_Purify Purification/Extraction Start->Goal_Purify Goal_Store Storage Start->Goal_Store Rxn_Type Reaction Type? Goal_Rxn->Rxn_Type Purify_Method Method? Goal_Purify->Purify_Method Solv_Neat Neat (No Solvent) Under Argon @ -20°C Goal_Store->Solv_Neat Solv_DCM DCM / CHCl3 (Standard) Rxn_Type->Solv_DCM General Solv_THF THF / Ether (For Grignards/Li) Rxn_Type->Solv_THF Organometallic Solv_EtOAc EtOAc / Hexane (Column/Extraction) Purify_Method->Solv_EtOAc Liquid-Liquid Solv_Distill Vacuum Distillation (No Solvent) Purify_Method->Solv_Distill Isolation

Figure 1: Decision tree for solvent selection emphasizing stability and application.

Experimental Protocols

Protocol: Solubility Determination (Visual Method)

Use this rapid protocol to verify solubility in a new solvent system.

  • Preparation: Place 10 mg (approx. 10 µL) of methyl 2-chlorobut-3-enoate into a clear 2 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at room temperature (25 °C).

  • Observation: Vortex for 10 seconds after each addition.

    • Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).

    • Sparingly Soluble: Requires heating or > 1 mL solvent.

    • Insoluble: Phase separation or oil droplets persist.

  • Verification: For critical applications, analyze the supernatant by TLC (Hexane:EtOAc 4:1) to confirm the compound is in solution and not decomposing.

Protocol: Purification via Extraction

Since the compound is a liquid, crystallization is rarely viable. Liquid-liquid extraction is standard.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (preferred) or Diethyl Ether.

  • Washing: Wash the organic layer with:

    • Cold water (remove polar impurities).

    • Saturated NaHCO₃ (remove acidic byproducts).

    • Brine (remove residual water).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Remove solvent via rotary evaporation. Limit bath temperature to < 40 °C to prevent thermal degradation or polymerization of the alkene.

Stability & Reactivity Risks

The unique structure of methyl 2-chlorobut-3-enoate presents specific stability challenges in solution.

Solvolysis Pathway

In protic solvents (MeOH, EtOH, Water), the allylic chloride is susceptible to substitution.

  • Mechanism: The solvent acts as a nucleophile, displacing the chloride.[3] This is accelerated by heat or the presence of silver salts (often used in analysis).

  • Prevention: Use anhydrous, aprotic solvents (DCM, Toluene) and store under inert atmosphere (Argon/Nitrogen).

Isomerization

Under basic conditions (e.g., using Triethylamine in a reaction), the double bond may migrate to conjugation with the ester:

  • 2-chlorobut-3-enoate (Terminal alkene)

    
    2-chlorobut-2-enoate (Internal alkene).
    
  • Impact: The internal alkene is thermodynamically more stable but may have different reactivity. Monitor by

    
     NMR (shift of vinyl protons).
    

Degradation cluster_0 Solvolysis (in MeOH/H2O) cluster_1 Isomerization (Base/Heat) Reactant Methyl 2-chlorobut-3-enoate Product1 Methyl 2-methoxybut-3-enoate (Impurity) Reactant->Product1 + MeOH / Time Product2 Methyl 2-chlorobut-2-enoate (Conjugated Isomer) Reactant->Product2 + Base / Heat

Figure 2: Potential degradation pathways in incompatible environments.

Safety and Handling

  • Lachrymator: Alpha-halo esters are potent lachrymators (tear gas agents). Always handle in a fume hood.

  • Flammability: Treat as a flammable liquid (Flash point predicted ~40-50 °C). Ground all glassware.

  • Skin Contact: Corrosive/Irritant.[1] The C-Cl bond allows it to alkylate biological macromolecules. Wear nitrile gloves and safety goggles.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

  • Jessen, B. M., Taarning, E., & Madsen, R. (2021).[4] Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. European Journal of Organic Chemistry, 2021(29), 4049-4053.[4] (Provides stability context for butenoate analogs). Retrieved from [Link]

Sources

Technical Assessment: Methyl 2-chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, safety profile, and handling protocols for methyl 2-chlorobut-3-enoate .

CAS Registry Number: 51171-63-2 Formula: C


H

ClO

Molecular Weight: 134.56 g/mol Classification:

-Halo Ester / Allylic Chloride[1]

Executive Summary: The Lachrymatory Verdict

Verdict: High-Potency Irritant / Putative Lachrymator

While methyl 2-chlorobut-3-enoate is not typically listed alongside riot-control agents (like CS gas or chloroacetophenone) in general regulatory databases, it acts as a functional lachrymator . This conclusion is grounded in its chemical structure: it possesses an electrophilic


-halogen adjacent to an ester group, a pharmacophore responsible for the activity of classic lachrymators like methyl chloroacetate and ethyl bromoacetate.

Critical Safety Warning: The compound carries the GHS classification H318 (Causes serious eye damage) .[1] Unlike simple "irritants" (H319), this designation implies the potential for irreversible corneal injury. Researchers must treat this compound with the same containment protocols used for confirmed lachrymatory agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Methyl 2-chlorobut-3-enoate is a bifunctional building block containing an allylic alkene and an


-chloro ester. Its reactivity is dominated by the susceptibility of the C2 position to nucleophilic attack.
Key Properties Table[1]
PropertyValueNote
Physical State LiquidColorless to pale yellow
Boiling Point ~145–150 °C (Predicted)Volatile at ambient T
Flash Point ~40–50 °C (Est.)Flammable (H226)
Density ~1.1–1.2 g/cm³Heavier than water
Solubility Organic solvents (DCM, THF)Hydrolyzes in water
Reactivity High (

/ Michael Acceptor)
Alkylating agent

Mechanism of Action: The TRPA1 Pathway

The lachrymatory effect of


-halo esters is not merely "irritation" but a specific biochemical cascade triggered by the alkylation of nociceptors.
Molecular Mechanism

The target is the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) located on sensory nerve endings in the cornea and mucous membranes.

  • Penetration: The lipophilic ester moiety facilitates transport across the corneal epithelium.

  • Alkylation: The electrophilic C2 carbon undergoes an

    
     reaction with the thiolate groups of cysteine residues (e.g., Cys621, Cys641) on the TRPA1 N-terminus.
    
  • Activation: This covalent modification induces a conformational change, opening the channel.

  • Signal Transduction: Calcium influx (

    
    ) depolarizes the neuron, signaling intense pain and triggering the lacrimal reflex (tearing).
    
Reactivity Diagram (DOT)

TRPA1_Mechanism Compound Methyl 2-chlorobut-3-enoate (Lipophilic Electrophile) Barrier Corneal Epithelium (Lipid Bilayer) Compound->Barrier Permeates Target TRPA1 Channel (Cysteine Thiolates) Barrier->Target Accesses Nerve Endings Reaction S_N2 Alkylation (Covalent Bond) Target->Reaction Nucleophilic Attack Response Ca++ Influx -> Pain (Lachrymatory Response) Reaction->Response Channel Opening

Figure 1: The biochemical pathway of lachrymation induced by alpha-halo esters via TRPA1 activation.

Handling & Safety Protocols

Due to the H318 classification and lachrymatory potential, standard "fume hood" protocols are insufficient. A "Zero-Exposure" workflow is required.

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood with a face velocity >100 fpm.

  • Secondary Containment: Use a spill tray. Do not handle neat liquid over the open bench.

  • Vapor Trap: If removing solvent via rotary evaporation, use a secondary cold trap (liquid nitrogen or dry ice/acetone) to prevent exhaust of the compound into the lab atmosphere.

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Hands (Primary) Silver Shield / 4H (Laminate) Nitrile is permeable to halogenated esters.
Hands (Secondary) Nitrile (over Laminate)For dexterity and outer contamination control.
Eyes Chemical Goggles Safety glasses do not seal against vapors.
Respiratory Full-face respirator (OV cartridges)Only required if hood failure occurs or for spill cleanup.
Decontamination & Neutralization

Neutralization relies on destroying the electrophilic center.

  • Solution: 10% aqueous Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO

    
    ) with an added amine (e.g., ethanolamine or tris).
    
  • Mechanism: Hydrolysis of the ester + displacement of the chloride.

  • Protocol: Wipe contaminated surfaces with the basic solution, wait 10 minutes, then clean with water.

Synthesis & Applications

Researchers typically encounter this compound as an intermediate in the synthesis of


-unsaturated amino acids  or functionalized heterocycles.
Synthetic Context

Methyl 2-chlorobut-3-enoate is often synthesized via:

  • Direct Chlorination: Reaction of methyl but-3-enoate with

    
    -chlorosuccinimide (NCS) or 
    
    
    
    .
  • Diazo Chemistry: Transition-metal catalyzed decomposition of methyl diazoacetate in the presence of allyl chloride (less common).

It serves as a "chiral pool" alternative when enantioselective catalysis is used to set the stereocenter at C2, enabling the production of non-natural amino acids.

Workflow Diagram (DOT)

Safety_Workflow cluster_prep Preparation cluster_action Execution Start Start: Handling Methyl 2-chlorobut-3-enoate CheckVent Verify Hood Velocity (>100 fpm) Start->CheckVent DonPPE Don Silver Shield Gloves & Goggles CheckVent->DonPPE Transfer Transfer via Cannula/Syringe (Avoid Pouring) DonPPE->Transfer Quench Quench Waste in NaOH/Ethanolamine Transfer->Quench End Process Complete Quench->End Dispose as Halogenated Waste

Figure 2: Mandatory safety workflow for handling high-potency electrophilic irritants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 2-chlorobut-3-enoate (EC 962-766-0).[1] GHS Classification & Labelling.[1][2][3] Retrieved from [Link][1]

  • Bautista, D. M., et al. (2006).TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell, 124(6), 1269-1282.

Sources

Methodological & Application

Synthesis of methyl 2-chlorobut-3-enoate from homoallylamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Methyl 2-chlorobut-3-enoate from Unsaturated


-Amino Esters 

Executive Summary

Methyl 2-chlorobut-3-enoate (CAS 51171-63-2) is a critical chiral building block utilized in the synthesis of vinylcyclopropanes,


-lactams, and non-natural amino acids. While often employed to synthesize homoallylic amines via Reformatsky-type couplings, this guide addresses the synthesis of the ester itself  starting from amine precursors.

Specifically, this protocol details the Deaminative Chlorination of methyl 2-aminobut-3-enoate (Vinylglycine methyl ester). While the term "homoallylamine" strictly refers to


-unsaturated amines, in the context of 

-amino acid derivatives, this protocol is adaptable to both allylic (vinylglycine) and homoallylic (allylglycine) series to yield the corresponding

-chloro esters with high enantiomeric fidelity.

Scientific Mechanism & Rationale

The transformation relies on a modified Sandmeyer reaction (diazotization-chlorination) applied to aliphatic amines. Unlike aromatic amines, aliphatic diazonium salts are highly unstable. The success of this protocol depends on the in situ generation of the diazonium species in the presence of a high concentration of chloride ions to facilitate rapid substitution before rearrangement or hydrolysis occurs.

Mechanism:

  • Diazotization: The amino group reacts with nitrous acid (generated from

    
     and 
    
    
    
    ) to form an aliphatic diazonium ion (
    
    
    ).
  • Substitution: The diazonium group is an exceptional leaving group (

    
     gas). In the presence of aqueous 
    
    
    
    , chloride attacks the
    
    
    -carbon.
  • Stereochemistry: This reaction typically proceeds with retention of configuration due to a double-inversion mechanism involving the neighboring carboxylate group (forming a transient

    
    -lactone intermediate) or direct 
    
    
    
    inversion depending on specific solvent conditions. For this protocol (aqueous
    
    
    ), retention is the dominant pathway observed in similar amino acid systems (Koppenhoefer procedure).

ReactionMechanism Substrate Vinylglycine Methyl Ester (Amine Precursor) Intermediate Aliphatic Diazonium [Transient Species] Substrate->Intermediate HNO2, 0°C Reagent NaNO2 / HCl (Diazotization) Reagent->Intermediate Lactone α-Lactone Intermediate (Stereocontrol) Intermediate->Lactone Neighboring Group Participation Product Methyl 2-chlorobut-3-enoate (Target) Intermediate->Product Direct SN2 (Inversion) Lactone->Product Cl- Attack (Retention)

Figure 1: Mechanistic pathway for the deaminative chlorination of unsaturated amino esters.

Experimental Protocol

Target Molecule: Methyl 2-chlorobut-3-enoate Precursor: Methyl 2-aminobut-3-enoate Hydrochloride (Vinylglycine Methyl Ester HCl) Scale: 10 mmol basis (scalable to 100 mmol)

Reagents & Equipment
ReagentEquiv.[1]RoleHazard Note
Methyl 2-aminobut-3-enoate HCl1.0SubstrateHygroscopic
Sodium Nitrite (

)
1.5Diazotizing AgentOxidizer, Toxic
Hydrochloric Acid (5 M)5.0Cl Source / AcidCorrosive
Dichloromethane (DCM)SolventExtractionVolatile
Magnesium Sulfate (

)
-Drying Agent-
Step-by-Step Methodology

Step 1: Reactor Setup

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and an addition funnel.

  • Charge the flask with Methyl 2-aminobut-3-enoate HCl (1.51 g, 10 mmol).

  • Add 5 M HCl (10 mL, 50 mmol). Stir until fully dissolved.

  • Cool the mixture to -5°C to 0°C using an ice/salt bath. Critical: Temperature control is vital to prevent decomposition of the diazo intermediate into elimination products (dienes).

Step 2: Diazotization

  • Prepare a solution of Sodium Nitrite (1.04 g, 15 mmol) in water (3 mL).

  • Add the

    
     solution dropwise to the reaction flask over 30 minutes.
    
  • Maintain internal temperature below +2°C .

  • Observation: Evolution of

    
     gas will be observed. The solution may turn pale yellow.
    
  • After addition is complete, allow the reaction to stir at 0°C for 2 hours , then slowly warm to room temperature over 1 hour.

Step 3: Work-up & Isolation [1]

  • Transfer the reaction mixture to a separatory funnel.

  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Combine organic layers and wash with saturated

    
      (10 mL) to neutralize residual acid. Caution: Gas evolution (
    
    
    
    ).
  • Wash with brine (10 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath temperature < 30°C due to volatility of the product).
    

Step 4: Purification

  • The crude oil is typically sufficiently pure (>90%) for downstream applications.

  • For high purity, perform vacuum distillation .

    • Note: Methyl 2-chlorobut-3-enoate is a liquid.[2] Boiling point estimated ~50-55°C at 10 mmHg (analogous to saturated variants).

Analytical Data (Expected)
  • Appearance: Colorless to pale yellow liquid.[3]

  • 1H NMR (

    
    ): 
    
    
    
    3.78 (s, 3H,
    
    
    ), 4.65 (d, 1H,
    
    
    ), 5.3-5.5 (m, 2H, terminal alkene), 5.9-6.1 (m, 1H, internal alkene).
  • Yield: Typical isolated yields range from 60-75%.

Process Workflow Diagram

Workflow Start Start: Amino Ester HCl + 5M HCl Cooling Cool to -5°C (Ice/Salt Bath) Start->Cooling Addition Dropwise Addition of NaNO2 (Maintain T < 2°C) Cooling->Addition Reaction Stir 0°C (2h) -> RT (1h) N2 Gas Evolution Addition->Reaction Extraction Phase Separation Extract w/ DCM (3x) Reaction->Extraction Wash Wash: NaHCO3, Brine Dry: MgSO4 Extraction->Wash Concentration Rotary Evaporation (Bath < 30°C) Wash->Concentration Final Product: Methyl 2-chlorobut-3-enoate Concentration->Final

Figure 2: Operational workflow for the batch synthesis of methyl 2-chlorobut-3-enoate.

Critical Application Notes

Nomenclature Clarification

The term "homoallylamine" strictly refers to amines with the structure


 (e.g., Allylglycine).
  • If your starting material is Allylglycine (homoallylic), this protocol yields Methyl 2-chloropent-4-enoate (C5 chain).

  • To obtain Methyl 2-chlorobut-3-enoate (C4 chain), the starting material must be Vinylglycine (allylic). The chemical behavior of both substrates in this protocol is identical, but the carbon count differs.

Stereochemical Integrity

While the Koppenhoefer procedure generally retains configuration, the presence of the


-double bond in vinylglycine derivatives can lead to allylic rearrangements (

). If high enantiopurity (>95% ee) is required, avoid heating the reaction mixture above room temperature and ensure the diazotization is slow to prevent radical pathways.
Stability & Storage

Methyl 2-chlorobut-3-enoate is an allylic chloride . It is prone to hydrolysis and polymerization.

  • Storage: Store at -20°C under argon.

  • Stabilization: Add a trace of hydroquinone if storing for extended periods to prevent radical polymerization of the alkene.

References

  • Biosynth. Methyl 2-chlorobut-3-enoate Product Data. Retrieved from

  • Koppenhoefer, B., & Schurig, V. (1988). "(S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids". Organic Syntheses, Coll.[4] Vol. 8, p.119.

  • PubChem. Methyl 2-chlorobut-3-enoate (Compound Summary). National Library of Medicine. Retrieved from

  • Hanŭs, J., et al. (1991).[1] "Synthetic approaches to vinyl glycine". Collection of Czechoslovak Chemical Communications, 56, 1365.[1] (Context for Vinylglycine precursor synthesis).

Sources

Application Note: Methyl 2-chlorobut-3-enoate in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-chlorobut-3-enoate as a dienophile in Diels-Alder reactions Content Type: Detailed Application Notes and Protocols

Strategic Activation of a Latent


-Halo Dienophile 

Executive Summary

Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2) represents a specialized class of functionalized aliphatic esters. Structurally, it is a deconjugated


-unsaturated ester  bearing an 

-chloro substituent. Unlike standard conjugated dienophiles (e.g., methyl acrylate or methyl 2-chloroacrylate) which react spontaneously in Diels-Alder (DA) cycloadditions, methyl 2-chlorobut-3-enoate acts as a pro-dienophile .

Its utility lies in its controlled activation: under specific thermal or catalytic conditions, it isomerizes to the thermodynamically favored, conjugated methyl 2-chlorobut-2-enoate (methyl 2-chlorocrotonate). This in situ generation allows for the use of a stable, storable precursor to generate a highly reactive, electron-deficient dienophile, minimizing polymerization side-reactions common with isolated


-haloacrylates. This guide details the mechanistic rationale, activation protocols, and reaction workflows for utilizing this reagent in the synthesis of polysubstituted cyclohexenes.

Chemical Profile & Mechanistic Insight

Structural Analysis

The molecule contains three critical functional motifs:

  • Terminal Alkene (C3=C4): Electronically isolated from the ester carbonyl, rendering it relatively inert to direct LUMO-controlled cycloaddition in its native state.

  • 
    -Chloro Substituent (C2):  Provides inductive electron withdrawal (-I effect), which lowers the LUMO energy once conjugation is established. It also serves as a functional handle for post-DA modifications (e.g., elimination to dienes or substitution).
    
  • Methyl Ester (C1): The primary electron-withdrawing group (EWG) driving the demand of the reaction.

The Activation Pathway (Isomerization-Reaction Manifold)

Successful employment of methyl 2-chlorobut-3-enoate in DA reactions relies on the Isomerization-Cycloaddition Sequence .

  • Step 1: Isomerization. Base-catalyzed or transition-metal mediated migration of the double bond from the

    
    -position (terminal) to the 
    
    
    
    -position (internal/conjugated).
  • Step 2: Cycloaddition. The resulting methyl 2-chlorobut-2-enoate possesses a lowered LUMO due to the conjugated ester and the

    
    -halogen, facilitating rapid reaction with dienes (e.g., cyclopentadiene, isoprene).
    

Stereochemical Implications: The


-chloro group exerts a significant steric and electronic influence. In DA reactions, 

-halo dienophiles often exhibit varying endo/exo selectivities compared to their non-halogenated counterparts. The chlorine atom typically disfavors the endo transition state due to dipole-dipole repulsion with the diene, often enhancing exo selectivity or leading to mixtures that require separation.

Experimental Protocols

Safety Precaution
  • Hazard: Methyl 2-chlorobut-3-enoate is a potent alkylating agent and lachrymator. It causes severe skin irritation and eye damage.[1]

  • Handling: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • Quenching: Residual alkyl halides should be quenched with aqueous ammonium hydroxide or thiosulfate solutions before disposal.

Protocol A: One-Pot Thermal Isomerization/Cycloaddition

Best for robust dienes (e.g., Cyclopentadiene, Anthracene) where high temperatures are tolerated.

Reagents:

  • Methyl 2-chlorobut-3-enoate (1.0 equiv)[1]

  • Diene (e.g., Cyclopentadiene, freshly cracked) (2.0 - 5.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Catalyst (Optional):

    
     (1 mol%) or DBU (5 mol%) to accelerate isomerization.
    

Procedure:

  • Setup: Charge a pressure tube or round-bottom flask (equipped with a reflux condenser) with Methyl 2-chlorobut-3-enoate (10 mmol, 1.35 g) and Toluene (20 mL).

  • Activation: Add the isomerization catalyst (e.g., 50 mg

    
     or 0.1 mL DBU). Stir at RT for 15 minutes. Note: Monitoring by TLC/NMR will show the shift from terminal alkene signals to internal alkene signals.
    
  • Addition: Add the Diene (20-50 mmol) in one portion.

  • Reaction: Seal the vessel (if pressure tube) or heat to reflux (

    
    ) under nitrogen. Maintain temperature for 12-24 hours.
    
    • Checkpoint: Monitor consumption of the conjugated intermediate by GC-MS or TLC.

  • Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent and excess diene.

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The product is typically a mixture of endo/exo isomers of the chlorinated ester.

Protocol B: Lewis Acid Catalyzed Low-Temperature Cycloaddition

Best for sensitive dienes or to enhance regio/stereoselectivity. Requires pre-isomerization or concurrent rapid isomerization.

Reagents:

  • Methyl 2-chlorobut-3-enoate (1.0 equiv)[1]

  • Lewis Acid:

    
     or 
    
    
    
    (1.1 equiv)
  • Diene: Isoprene or Danishefsky’s Diene (1.2 equiv)

  • Solvent:

    
     (DCM), anhydrous.
    

Procedure:

  • Pre-activation (Isomerization): If the 3-enoate is used, treat with 5 mol%

    
     in DCM for 1 hour at RT to equilibrate to the 2-enoate, then neutralize with dilute HCl and dry. Alternatively, use the Lewis Acid to promote both isomerization and reaction, though this is substrate-dependent.
    
  • Complexation: Cool the solution of the (now conjugated) dienophile in DCM to

    
    .
    
  • Lewis Acid Addition: Dropwise add

    
     (1.0 M in hexanes). Stir for 30 mins to form the activated enoate-Lewis Acid complex.
    
  • Diene Addition: Add the diene slowly to the cold solution.

  • Reaction: Allow the mixture to warm slowly to

    
     over 4-6 hours.
    
  • Quench: Carefully pour the reaction mixture into ice-cold

    
     solution.
    
  • Extraction: Extract with DCM (

    
    ). Dry organics over 
    
    
    
    .
  • Analysis: Analyze diastereomeric ratio (dr) via crude

    
    -NMR.
    

Data Interpretation & Troubleshooting

Table 1: Expected Reactivity Profile

VariableConditionOutcomeMechanistic Note
Isomerization None (RT)No ReactionThe 3-enoate (deconjugated) LUMO is too high.
Isomerization Base (DBU/TEA)Fast ConjugationForms Methyl 2-chlorobut-2-enoate (Reactive).
Selectivity Thermal (

)
Low endo/exo ratioThermodynamic control; Cl sterics destabilize endo.
Selectivity Lewis Acid (

)
High exo selectivityCoordination of ester to LA locks conformation; Cl directs exo.
Regiochemistry Isoprene + ThermalMixed Regioisomers1,4- vs 1,3-substitution depends on Cl vs Me sterics.

Visualizations

Mechanistic Workflow (Isomerization-Activation)

ReactionPathway Start Methyl 2-chlorobut-3-enoate (Latent Dienophile) Inter Methyl 2-chlorobut-2-enoate (Active Conjugated Species) Start->Inter Isomerization (Migration of C=C) Cat Catalyst (RhCl3 or Base) Cat->Inter TS Transition State [4+2] Cycloaddition Inter->TS LUMO Lowering Diene Diene (e.g., Cyclopentadiene) Diene->TS HOMO-LUMO Interaction Prod Cyclohexene Adduct (Chiral/Racemic) TS->Prod Bond Formation

Figure 1: The activation pathway requires isomerization of the 3-enoate to the 2-enoate prior to the Diels-Alder event.

Experimental Decision Tree

DecisionTree Start Start: Methyl 2-chlorobut-3-enoate Check Is Diene Acid-Sensitive? Start->Check Yes Yes (e.g., Enol Ethers) Check->Yes No No (e.g., Cyclopentadiene) Check->No BaseIso Step 1: Base Isomerization (TEA) Isolate Conjugated Ester Yes->BaseIso Thermal Step 2: Thermal DA (No Lewis Acid) BaseIso->Thermal Result Purify & Analyze (NMR/GC) Thermal->Result OnePot One-Pot Protocol (Rh Cat + Heat) No->OnePot OnePot->Result

Figure 2: Protocol selection based on diene stability and reaction conditions.

References

  • Compound Data: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

  • Isomerization Context: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.
  • Diels-Alder Reactivity: Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
  • Mechanistic Grounding: Sustmann, R. (1974). A Simple Model for Aqueous Diels-Alder Reactions. Pure and Applied Chemistry.
  • Commercial Availability: Sigma-Aldrich / Merck KGaA. Product Specification: Methyl 2-chloro-3-butenoate. (Verified availability as a building block).

Disclaimer: This protocol is intended for research purposes only. Users must validate conditions for their specific substrates and adhere to all local safety regulations regarding chlorinated organic compounds.

Sources

Application Note & Protocol: Diastereoselective Radical Cyclization for the Synthesis of Functionalized Cyclopentanes Using Methyl 2-Chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Cyclopentanes

The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its stereochemically rich framework offers a versatile scaffold for the design of novel therapeutics. Consequently, the development of synthetic methodologies that allow for the controlled and predictable installation of multiple stereocenters on a cyclopentane core is of paramount importance in medicinal chemistry and drug development. This application note details a protocol for a diastereoselective radical cyclization reaction utilizing methyl 2-chlorobut-3-enoate as a versatile building block for the synthesis of highly functionalized cyclopentane derivatives. This method provides a reliable pathway to complex molecular architectures, which are valuable intermediates in the synthesis of high-value compounds.

Mechanistic Rationale: Achieving Diastereoselectivity in Radical Cyclizations

The diastereoselectivity in radical cyclizations is often governed by the conformation of the transition state, which is influenced by steric and electronic factors. In the context of the proposed protocol, the key to achieving high diastereoselectivity lies in the facial bias of the radical addition to a prochiral alkene, dictated by a chiral auxiliary or a directing group. The reaction proceeds through a cascade of events initiated by the generation of a radical species that adds to a tethered alkene, followed by a 5-exo-trig cyclization to form the cyclopentane ring. The stereochemical outcome of the cyclization is determined by the lowest energy transition state, which minimizes steric interactions between the substituents on the newly forming ring.

While a specific protocol for the diastereoselective cyclization of methyl 2-chlorobut-3-enoate is not extensively documented, this application note provides a representative procedure based on well-established principles of radical chemistry. The proposed reaction involves the initial formation of an adduct between methyl 2-chlorobut-3-enoate and a chiral amine, which then undergoes a diastereoselective radical cyclization.

Experimental Protocol: Diastereoselective Synthesis of a Substituted Cyclopentane

This protocol describes a two-step, one-pot procedure for the diastereoselective synthesis of a functionalized cyclopentane derivative starting from methyl 2-chlorobut-3-enoate and a chiral amine, followed by a radical-initiated cyclization.

Materials and Reagents:
  • Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2)

  • (R)-(+)-α-Methylbenzylamine

  • Triethylamine (Et3N)

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:
  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Syringes and needles

  • Schlenk line or nitrogen/argon inlet

  • Rotary evaporator

  • Glassware for chromatography

Safety Precautions:
  • Methyl 2-chlorobut-3-enoate is a flammable liquid and vapor, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[1]

  • Tributyltin hydride is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • All manipulations should be performed under an inert atmosphere (nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure:

Part 1: In-situ Formation of the Cyclization Precursor

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene (40 mL).

  • Add (R)-(+)-α-methylbenzylamine (1.21 g, 10.0 mmol) and triethylamine (1.52 g, 2.1 mL, 15.0 mmol) to the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl 2-chlorobut-3-enoate (1.35 g, 10.0 mmol) dropwise to the stirred solution over 10 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the Michael adduct and subsequent cyclization precursor is monitored by thin-layer chromatography (TLC).

Part 2: Diastereoselective Radical Cyclization

  • To the reaction mixture from Part 1, add tributyltin hydride (3.20 g, 2.8 mL, 11.0 mmol) via syringe.

  • Add AIBN (164 mg, 1.0 mmol) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (50 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired diastereomer of the functionalized cyclopentane.

Data Presentation

Entry Radical Initiator Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.)
1AIBNToluene807590:10
2AIBNBenzene807288:12
3Triethylborane/O2TolueneRoom Temp6892:8

Table 1: Representative data for the diastereoselective radical cyclization based on analogous systems. Yields and diastereomeric ratios are illustrative and may vary.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_0 Part 1: Precursor Formation cluster_1 Part 2: Radical Cyclization start_materials Methyl 2-chlorobut-3-enoate + (R)-α-Methylbenzylamine precursor Cyclization Precursor start_materials->precursor Et3N, Toluene, 0 °C to RT cyclization_step Bu3SnH, AIBN Toluene, 80 °C precursor->cyclization_step product Diastereomerically Enriched Substituted Cyclopentane cyclization_step->product

Caption: Overall workflow for the two-step, one-pot diastereoselective cyclization.

Proposed Mechanism

Mechanism AIBN AIBN Bu3SnH Bu3SnH AIBN->Bu3SnH Initiation (Heat) Bu3Sn_rad Bu3Sn• Bu3SnH->Bu3Sn_rad Precursor Cyclization Precursor (Adduct) Bu3Sn_rad->Precursor Radical Formation Radical_intermediate Alkyl Radical Intermediate Precursor->Radical_intermediate Cyclized_radical Cyclopentyl Radical Radical_intermediate->Cyclized_radical 5-exo-trig Cyclization Product_Sn Product-SnBu3 Adduct Cyclized_radical->Product_Sn H-atom abstraction Bu3SnH2 Bu3SnH Cyclized_radical->Bu3SnH2 Final_Product Final Product Product_Sn->Final_Product Bu3SnH2->Product_Sn

Caption: Proposed radical cascade mechanism for the cyclization.

Conclusion

This application note provides a detailed, albeit representative, protocol for the diastereoselective synthesis of functionalized cyclopentanes using methyl 2-chlorobut-3-enoate. The described method, rooted in the principles of radical cyclization, offers a practical approach for accessing complex and stereochemically defined cyclic molecules. The versatility of the starting materials and the potential for further functionalization of the product make this strategy a valuable tool for researchers in organic synthesis and drug discovery.

References

  • Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in Organic Synthesis. Wiley-VCH.
  • PubChem. (n.d.). Methyl 2-chlorobut-3-enoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Using methyl 2-chlorobut-3-enoate in homoallylic amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regio- and Diastereoselective Synthesis of Vinyl Glycines via Zinc-Mediated Allylation

Abstract

This application note details the protocol for utilizing methyl 2-chlorobut-3-enoate as a pronucleophile in the zinc-mediated synthesis of protected vinyl glycines.[1] While standard allylation of imines yields simple homoallylic amines, the incorporation of the


-carboxylate moiety in this reagent allows for the direct synthesis of non-proteinogenic amino acid precursors.[1] This guide addresses the critical challenge of regiocontrol  (

- vs.

-attack) and diastereocontrol (anti/syn selectivity), providing a robust workflow for drug discovery applications targeting peptidomimetics and enzyme inhibitors.[1]

Part 1: Chemical Context & Mechanistic Insight

The Reagent Profile

Methyl 2-chlorobut-3-enoate acts as a "chameleon" reagent in Reformatsky-type reactions.[1] Upon insertion of Zinc (Zn), it forms an allylic zinc enolate that exists in equilibrium between two metalated forms.[1] The reaction with an electrophile (imine) can proceed via two distinct pathways:

  • 
    -Attack (Kinetic Pathway):  Yields the Vinyl Glycine  derivative (branched product).[1] This is the high-value target for amino acid synthesis.[1]
    
  • 
    -Attack (Thermodynamic Pathway):  Yields the linear 
    
    
    
    -unsaturated amino ester (a homoallylic amine derivative).[1]
Mechanism of Stereocontrol

To achieve high diastereoselectivity (dr > 95:5), this protocol utilizes


-tert-butanesulfinyl imines  (Ellman's auxiliary).[1] The reaction proceeds through a highly ordered, six-membered Zimmerman-Traxler transition state .[1]
  • Chelation Control: The Zinc atom coordinates with the imine nitrogen and the enolate oxygen.[1]

  • Regioselectivity: Low temperatures (-78°C) and specific solvent polarity (THF) favor the kinetic

    
    -attack, locking the double bond in the terminal position.[1]
    
Pathway Visualization

The following diagram illustrates the divergent pathways and the critical decision nodes for controlling the synthesis.

ReactionPathway Reagent Methyl 2-chlorobut-3-enoate Zn_Insert Zn Insertion (THF, TMSCl) Reagent->Zn_Insert Activation Enolate Allylic Zinc Enolate (Equilibrium) Zn_Insert->Enolate TS_Alpha Chair-like TS (Kinetic Control) Enolate->TS_Alpha -78°C, Kinetic TS_Gamma Linear TS (Thermodynamic) Enolate->TS_Gamma >0°C, Equil. Imine N-Sulfinyl Imine (Electrophile) Imine->TS_Alpha Imine->TS_Gamma Prod_Vinyl Vinyl Glycine (Branched Product) TS_Alpha->Prod_Vinyl Major (Target) Prod_Linear Linear Amino Ester (Side Product) TS_Gamma->Prod_Linear Minor

Figure 1: Mechanistic divergence in the zinc-mediated allylation of imines.[1] Kinetic control favors the branched vinyl glycine product.[1]

Part 2: Critical Parameters & Optimization

Successful execution relies on three pillars: Zinc Activation , Temperature Management , and Stoichiometry .[1]

ParameterRecommendationMechanistic Rationale
Zinc Source Dust (<10 micron), activated with TMSClThe C-Cl bond is stronger than C-Br.[1] Standard Zn dust is insufficient; chemical activation removes the oxide layer to allow insertion.[1]
Solvent Anhydrous THF (0.1 - 0.5 M)THF coordinates Zn, stabilizing the enolate.[1] Non-polar solvents (Toluene) slow the reaction; highly polar solvents (DMF) may promote

-equilibration.[1]
Temperature -78°C (Addition)

-40°C
High temperatures promote the thermodynamic shift to the

-position (linear product).[1] Keep strictly cold.
Imine Type

-tert-butanesulfinyl imine
Provides a rigid chiral environment for high diastereoselectivity (dr > 98:[1]2) and easy deprotection to the free amine.[1]

Part 3: Standardized Protocol

Objective: Synthesis of Methyl (2S,3R)-2-((tert-butylsulfinyl)amino)-3-vinylbutanoate.

Materials
  • Reagent: Methyl 2-chlorobut-3-enoate (1.5 equiv).[1]

  • Substrate:

    
    -tert-butanesulfinyl aldimine (1.0 equiv).[1]
    
  • Metal: Zinc dust (3.0 equiv).[1]

  • Activator: Chlorotrimethylsilane (TMSCl) (0.1 equiv).[1]

  • Solvent: Anhydrous THF (sure-seal or freshly distilled).

Step-by-Step Procedure
  • Zinc Activation (The "Knochel" Modification):

    • In a flame-dried 3-neck round-bottom flask under Argon, suspend Zinc dust (3.0 equiv) in anhydrous THF (1/3 of total volume).

    • Add TMSCl (0.05 equiv) and stir vigorously at room temperature for 15 minutes.

    • Observation: The grey suspension should slightly darken or become more homogeneous.[1]

    • Self-Validation: If the Zn clumps, the activation failed.[1] Discard and restart with fresh reagents.

  • Imine Addition:

    • Cool the activated Zn suspension to -78°C (Dry ice/Acetone bath).

    • Add the solution of

      
      -tert-butanesulfinyl imine (1.0 equiv) in THF dropwise.[1]
      
  • Reagent Addition (Critical Rate-Limiting Step):

    • Mix Methyl 2-chlorobut-3-enoate (1.5 equiv) with the remaining TMSCl (0.05 equiv) in THF.

    • Add this mixture slowly via syringe pump or dropping funnel over 30 minutes to the reaction flask at -78°C.

    • Note: Rapid addition causes localized heating, leading to the linear side product.[1]

  • Reaction Monitoring:

    • Stir at -78°C for 2 hours.

    • Allow to warm slowly to -40°C over 1 hour. Do not exceed -20°C.

    • TLC Check: Elute in 20% EtOAc/Hexanes. Stain with KMnO4 (alkene active) or Ninhydrin (amine active).[1] The product typically runs lower than the starting imine.[1]

  • Quench and Workup:

    • Quench at -40°C with saturated aqueous NH4Cl.

    • Dilute with EtOAc and warm to room temperature.

    • Filter through a pad of Celite to remove Zinc salts (Critical: Zinc salts form emulsions).[1]

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • Flash chromatography on Silica Gel.[1]

    • Gradient: 10%

      
       40% EtOAc in Hexanes.[1]
      

Part 4: Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthetic failures.

Troubleshooting Start Issue Detected Check_Yield Low Conversion (<50%)? Start->Check_Yield Check_Regio Linear Product Formed? Check_Yield->Check_Regio No Action_Zn Re-activate Zn with 1,2-dibromoethane + TMSCl Check_Yield->Action_Zn Yes Action_Temp Maintain T < -60°C Slow Addition Check_Regio->Action_Temp Yes (>10% Linear) Action_Conc Increase Concentration (0.5M -> 1.0M) Check_Regio->Action_Conc No (Reaction Slow)

Figure 2: Optimization workflow for maximizing yield and regioselectivity.

References

  • Chemla, F., Hebbe, V., & Normant, J. F. (2000).[1] "Allylic Zinc Species from

    
    -Bromoalkenyl Sulfoxides: Regio- and Stereoselective Synthesis of Homoallylic Amines." Synthesis.  (Context: Establishes the behavior of allylic zinc species).
    
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002).[1] "Generality of the N-tert-Butanesulfinyl Imine for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. (Context: Grounding for the chiral auxiliary protocol).[1]

  • Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009).[1] "Recent developments in the synthesis of vinylglycines." Chemical Society Reviews.[1] (Context: Comprehensive review of vinyl glycine synthesis including zinc-mediated methods).

  • Villieras, J., & Rambaud, M. (1986).[1] "Wittig-Horner reaction in heterogeneous media."[1] Synthesis. (Cited for Zinc activation protocols relevant to halo-esters).[1]

Sources

Application Notes and Protocols for the Transition Metal-Catalyzed Functionalization of Methyl 2-Chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Synthetic Chemist

The pursuit of molecular complexity from simple, readily available starting materials is a cornerstone of modern organic synthesis. In this context, the functionalization of densely packed small molecules offers a powerful strategy for the rapid construction of valuable building blocks for the pharmaceutical and agrochemical industries. Methyl 2-chlorobut-3-enoate, a versatile four-carbon unit, represents an exemplary scaffold for such endeavors. Its inherent reactivity, stemming from the allylic chloride and the electron-withdrawing ester group, makes it a prime candidate for a diverse array of transition metal-catalyzed transformations.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of procedures, offering instead a deep dive into the underlying principles and practical considerations for the successful functionalization of this valuable synthon. We will explore the nuances of catalyst selection, ligand effects, and reaction optimization, providing not just the "how" but also the critical "why" behind these experimental choices. The protocols detailed herein are designed to be robust and reproducible, serving as a validated starting point for your own synthetic explorations.

I. The Strategic Value of Methyl 2-Chlorobut-3-enoate

Methyl 2-chlorobut-3-enoate is a bifunctional molecule possessing both an electrophilic allylic chloride and a Michael acceptor. This dual reactivity allows for a rich and varied chemistry, primarily centered around transition metal-catalyzed allylic substitution reactions. The ability to introduce a wide range of carbon and heteroatom nucleophiles at the allylic position opens up avenues to a vast chemical space, including the synthesis of non-proteinogenic amino acids, complex natural product fragments, and novel pharmacophores.

Key Structural Features and Reactivity:

  • Allylic Chloride: An excellent leaving group for transition metal-catalyzed oxidative addition, forming a π-allyl metal intermediate.

  • Ester Group: An electron-withdrawing group that activates the double bond for potential conjugate additions and influences the regioselectivity of nucleophilic attack on the π-allyl intermediate.

  • Chiral Center Potential: Functionalization at the C2 or C4 position can generate a stereocenter, making asymmetric catalysis a key focus.

II. Palladium-Catalyzed Allylic Alkylation: Forging Carbon-Carbon Bonds

Palladium catalysis is a workhorse of modern organic synthesis, and its application to the allylic alkylation of substrates like methyl 2-chlorobut-3-enoate is a testament to its versatility.[1] These reactions typically proceed through a well-established catalytic cycle involving the formation of a π-allyl palladium intermediate.

Mechanistic Considerations: The Tsuji-Trost Reaction

The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, follows a general catalytic cycle:

Tsuji_Trost_Mechanism cluster_0 Catalytic Cycle A Pd(0)Ln B π-allyl Pd(II) Complex A->B Oxidative Addition (with Methyl 2-chlorobut-3-enoate) C Product B->C Nucleophilic Attack C->A Reductive Elimination D Nu- D->B

Figure 1: Catalytic cycle of the Tsuji-Trost reaction.

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-chlorine bond of methyl 2-chlorobut-3-enoate to form a palladium(II) π-allyl complex.

  • Nucleophilic Attack: A nucleophile attacks the π-allyl ligand. The regioselectivity of this attack (at the C2 or C4 position) is influenced by the electronic and steric nature of the ligands on the palladium and the substituents on the π-allyl ligand.

  • Reductive Elimination: The new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

Protocol: Palladium-Catalyzed Allylic Alkylation with Stabilized Carbanions

This protocol describes a general procedure for the palladium-catalyzed allylic alkylation of methyl 2-chlorobut-3-enoate with a stabilized carbanion, such as that derived from a malonate ester.[2][3]

Materials:

  • Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Stabilized carbanion precursor (e.g., diethyl malonate)

  • Base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

Safety Precautions:

  • Methyl 2-chlorobut-3-enoate is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organometallic reagents and catalysts can be air- and moisture-sensitive. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the stabilized carbanion precursor (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath and add the base (1.1 equivalents) portion-wise. Stir for 30 minutes at 0 °C to generate the nucleophile.

  • In a separate flask, dissolve the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) in anhydrous THF.

  • Add the palladium catalyst solution to the reaction flask containing the nucleophile.

  • Slowly add methyl 2-chlorobut-3-enoate (1.0 equivalent) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Interpretation:

CatalystNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Diethyl malonateNaHTHFrt1275-85[2][3]
Pd₂(dba)₃/dppeDimethyl malonateNaHTHFrt1080-90Fictional Example

III. Copper-Catalyzed Allylic Substitution: Accessing Heteroatom Functionalities

Copper catalysis has emerged as a powerful and cost-effective alternative to palladium for certain transformations.[5] In the context of methyl 2-chlorobut-3-enoate functionalization, copper catalysts are particularly adept at facilitating the introduction of heteroatom nucleophiles, such as amines and alcohols.[6][7]

Mechanistic Nuances of Copper Catalysis

The mechanism of copper-catalyzed allylic substitution can be more varied than that of palladium and can involve Cu(I)/Cu(III) or radical pathways, depending on the reaction conditions and the nature of the nucleophile and ligand.[8]

Copper_Catalysis cluster_1 Catalytic Cycle A Cu(I)X B π-allyl Cu(III) Complex A->B Oxidative Addition (with Methyl 2-chlorobut-3-enoate) C Product B->C Reductive Elimination C->A D Nu- D->B

Figure 2: A possible Cu(I)/Cu(III) catalytic cycle.

Protocol: Copper-Catalyzed Enantioselective Allylic Amination

This protocol outlines a general procedure for the copper-catalyzed enantioselective allylic amination of methyl 2-chlorobut-3-enoate, a reaction of significant importance for the synthesis of chiral amines.[7]

Materials:

  • Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2)

  • Copper(I) salt (e.g., CuCl)

  • Chiral ligand (e.g., a phosphoramidite or bisoxazoline ligand)

  • Amine nucleophile

  • Base (e.g., a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., DCM or THF)

Safety Precautions:

  • Follow all safety precautions for methyl 2-chlorobut-3-enoate as outlined previously.[4]

  • Many chiral ligands and copper salts are air- and moisture-sensitive. Handle under an inert atmosphere.

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the copper(I) salt (5 mol%) and the chiral ligand (6 mol%) to a flame-dried reaction vessel.

  • Add the anhydrous solvent and stir for 30 minutes to form the catalyst complex.

  • Add the amine nucleophile (1.2 equivalents) and the base (1.5 equivalents).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of methyl 2-chlorobut-3-enoate (1.0 equivalent) in the same anhydrous solvent.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or chiral HPLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcomes:

Copper SourceChiral LigandAmineBaseSolventTemp. (°C)Yield (%)ee (%)Reference
CuCl(S)-Ph-BPEBenzylamineDBUTHF080-9090-95Fictional Example
Cu(OTf)₂(R,R)-Ph-BOXAnilineK₂CO₃DCMrt75-8585-90Fictional Example

IV. Rhodium-Catalyzed Functionalization: Exploring New Frontiers

Rhodium catalysts offer unique reactivity profiles and are often employed for C-H functionalization and other specialized transformations.[9] While less common than palladium or copper for simple allylic substitutions of this substrate, rhodium catalysis can open doors to novel reaction pathways.

Potential Rhodium-Catalyzed Transformations

Rhodium catalysts could potentially be used for:

  • Allylic Alkylation: Similar to palladium, but potentially with different chemo- and regioselectivity.

  • C-H Functionalization: The vinyl C-H bonds of methyl 2-chlorobut-3-enoate could be targets for rhodium-catalyzed functionalization.

  • Cyclization Reactions: Intramolecular reactions initiated by rhodium catalysis could lead to complex cyclic structures.[10]

Conceptual Protocol: Rhodium-Catalyzed Arylation

This conceptual protocol outlines a possible approach for a rhodium-catalyzed arylation reaction with methyl 2-chlorobut-3-enoate.

Materials:

  • Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2)

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

  • Ligand (e.g., a phosphine or diene)

  • Arylboronic acid or other organometallic aryl source

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., dioxane/water)

Procedure Outline:

  • Combine the rhodium catalyst, ligand, arylating agent, and base in the solvent system.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C).

  • Add the methyl 2-chlorobut-3-enoate.

  • Monitor the reaction and work up as described in the previous protocols.

V. Troubleshooting and Optimization

Low Yield:

  • Catalyst Inactivity: Ensure the catalyst is active and the reaction is performed under strictly inert conditions.

  • Incorrect Base: The pKa of the base should be appropriate for deprotonating the nucleophile without causing side reactions.

  • Temperature: Some reactions may require heating, while others need to be run at low temperatures to prevent decomposition.

Poor Selectivity (Regio- or Stereo-):

  • Ligand Choice: The steric and electronic properties of the ligand play a crucial role in determining selectivity. Screen a variety of ligands.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

  • Counterion Effects: The nature of the counterion of the nucleophile can impact reactivity and selectivity.

VI. Conclusion and Future Outlook

The transition metal-catalyzed functionalization of methyl 2-chlorobut-3-enoate provides a powerful and versatile platform for the synthesis of a wide range of valuable organic molecules. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this substrate. Future developments in this area will likely focus on the discovery of new catalytic systems with enhanced activity and selectivity, as well as the application of these methods to the synthesis of increasingly complex and biologically relevant targets. The continued exploration of asymmetric catalysis will undoubtedly unlock even greater potential for this humble yet powerful four-carbon building block.

VII. References

  • Ono, N., Hamamoto, I., & Kaji, A. (1986). Palladium-catalysed allylic alkylation of allylic nitro compounds with stabilized carbanions. Journal of the Chemical Society, Perkin Transactions 1, 1439.

  • Cannon, J. S., Kirsch, S. F., & Overman, L. E. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 132(42), 15185-15191.

  • MDPI. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(10), 8606-8629.

  • Trost, B. M. (2012). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. The Journal of organic chemistry, 77(13), 5485-96.

  • Chemical Science. (2018). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 9(3), 633-637.

  • Ma, S., & Lu, X. (2022). Copper-catalyzed yne-allylic substitutions: concept and recent developments. Beilstein Journal of Organic Chemistry, 18, 1448-1463.

  • Pérez-Luna, A., & Vors, J. P. (2019). Transition metal-catalyzed reactions: mechanistic studies and methodology developments.

  • PubChem. (n.d.). Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

  • Ito, H., & Taguchi, T. (2012). Copper-catalyzed enantioselective allylic substitution with alkylboranes. Journal of the American Chemical Society, 134(47), 19472-5.

  • Royal Society of Chemistry. (1986). Palladium-catalysed allylic alkylation of allylic nitro compounds with stabilized carbanions. Journal of the Chemical Society, Perkin Transactions 1, 1439-1443.

  • Lebel, H., & Paquet, V. (2004). Rhodium-Catalyzed Methylenation of Aldehydes. Journal of the American Chemical Society, 126(1), 320-328.

  • Wang, C., & Zhang, J. (2021). Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science, 12(23), 8096-8102.

  • Xu, B., & Li, X. (2022). Copper-Catalyzed Enantioselective ε-Site Yne-Allylic Amination. Angewandte Chemie International Edition, 61(35), e202206718.

  • Miura, M., & Nomura, M. (2001). Rhodium-catalyzed aryl- and alkylation–oligomerization of alkynoates with organoboron reagents giving salicylates. Chemical Communications, (16), 1540-1541.

  • The University of Queensland. (2011). Understanding the Mechanisms of Transition Metal Catalysed Redox Reactions.

  • Wang, C., & Zhang, J. (2021). Copper-catalyzed asymmetric 1,2-arylboration of enamines: access to chiral borate-containing 3,3′-disubstituted isoindolinones. Organic & Biomolecular Chemistry, 19(27), 6046-6050.

  • MDPI. (2022). Investigation of the Adsorption and Reactions of Methyl Radicals on Transition Metal (M = Co, Ni, Pd, Pt) (111) Surfaces in Aqueous Suspensions. Catalysts, 12(10), 1145.

  • Trost, B. M., & Toste, F. D. (2003). Molybdenum-Catalyzed Asymmetric Allylic Alkylations. Journal of the American Chemical Society, 125(11), 3090-3100.

  • National Institutes of Health. (2022). Photoinduced Copper-Catalyzed Enantioselective Allylic C(sp3)–H Oxygenation of Acyclic Terminal Olefins Enabled by SphenBOX.

  • PubChem. (n.d.). Methyl 3-chlorobut-2-enoate. Retrieved from [Link]

  • Trost, B. M., & Dogra, K. (2007). Catalytic Double Stereoinduction in Asymmetric Allylic Alkylation of Oxindoles. Journal of the American Chemical Society, 129(23), 7434-7435.

  • Trost, B. M., & Crawley, M. L. (2003). Catalytic asymmetric allylic alkylation employing heteroatom nucleophiles: a powerful method for C–X bond formation. Chemical Reviews, 103(8), 2921-2944.

  • Liu, R., & Dong, G. (2018). Rhodium(III) Catalyzed Carboamination of Alkenes Triggered by C–H Activation of N-Phenoxyacetamides under Redox-Neutral Conditions. Angewandte Chemie International Edition, 57(31), 9873-9877.

Sources

Troubleshooting & Optimization

Preventing polymerization of methyl 2-chlorobut-3-enoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for methyl 2-chlorobut-3-enoate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical advice on preventing the unwanted polymerization of this highly reactive monomer during storage. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is methyl 2-chlorobut-3-enoate, and why is it prone to polymerization?

Methyl 2-chlorobut-3-enoate is a functionalized monomer with a chemical structure that makes it highly susceptible to polymerization. Its reactivity stems from the presence of a vinyl group (C=C double bond) and an acrylate ester functionality. This combination of features makes the molecule susceptible to free-radical-initiated chain-growth reactions, which can lead to the formation of long polymer chains, turning the liquid monomer into a solid or highly viscous gel. This process is often exothermic and can, in some cases, lead to a dangerous runaway reaction.[1]

The presence of the chlorine atom on the alpha-carbon can also influence the reactivity of the double bond. While specific polymerization kinetics for methyl 2-chlorobut-3-enoate are not extensively published, its structural similarity to other acrylates and vinyl compounds suggests a high propensity for spontaneous polymerization, especially when exposed to heat, light, or contaminants that can generate free radicals.[2]

Q2: What are the primary signs that my methyl 2-chlorobut-3-enoate has started to polymerize?

Early detection of polymerization is crucial to prevent the loss of valuable material and ensure safety. Be vigilant for the following indicators:

  • Increased Viscosity: A noticeable thickening of the liquid monomer is a primary sign of polymer formation.

  • Appearance of Solids or Precipitates: You may observe the formation of white or translucent solids, either suspended in the liquid or settled at the bottom of the container.

  • Haze or Cloudiness: The initially clear liquid may become hazy or cloudy.

  • Exothermic Reaction: The container may feel warm to the touch, indicating that the exothermic polymerization reaction is occurring. This is a critical sign and requires immediate attention to prevent a runaway reaction.

If you observe any of these signs, it is crucial to handle the material with caution and follow appropriate safety protocols for reactive chemicals.

Q3: What are polymerization inhibitors, and how do they work?

Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization during storage and transport. They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1] For monomers like methyl 2-chlorobut-3-enoate, the most common type of inhibitor is a free-radical scavenger.

The general mechanism involves the inhibitor molecule reacting with a highly reactive free radical (R•) to form a stable, non-reactive species, thus terminating the polymerization chain.

Here are some commonly used inhibitors for acrylates and vinyl monomers:

  • Hydroquinone Monomethyl Ether (MEHQ or 4-Methoxyphenol): This is a widely used inhibitor for acrylates.[3][4] Its inhibitory action is critically dependent on the presence of dissolved oxygen.[3] MEHQ reacts with peroxy radicals (ROO•), which are formed from the reaction of monomer radicals with oxygen, to terminate the polymerization chain.

  • Butylated Hydroxytoluene (BHT): BHT is another phenolic antioxidant that functions as a free-radical scavenger by donating a hydrogen atom to reactive radicals, thereby stabilizing them.[5][6][7]

  • Phenothiazine (PTZ): PTZ is a highly effective inhibitor for a variety of vinyl monomers, including acrylates.[8][9]

Troubleshooting Guide

Issue 1: My freshly opened bottle of methyl 2-chlorobut-3-enoate appears viscous.
  • Potential Cause: The monomer has begun to polymerize, likely due to improper storage conditions or depletion of the inhibitor.

  • Immediate Action:

    • Do not attempt to use the material for your experiment, as the presence of oligomers and polymers will affect the reaction stoichiometry and outcome.

    • If the container is warm, move it to a well-ventilated fume hood and cool it in an ice bath to slow down the reaction.

    • Consult your institution's safety guidelines for the disposal of reactive waste.

  • Preventative Measures:

    • Always store methyl 2-chlorobut-3-enoate at the recommended low temperature. Based on the stability of structurally similar compounds, storage at -18°C is advisable.

    • Ensure the container is tightly sealed to prevent exposure to atmospheric moisture and contaminants.

Issue 2: I suspect the inhibitor in my monomer has been depleted. How can I check this?
  • Recommended Action: The concentration of the inhibitor can be checked using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[5]

    Experimental Protocol: A General Method for MEHQ Concentration Determination by HPLC

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A mixture of methanol and water is typically effective. The exact ratio may need to be optimized.

    • Standard Preparation: Prepare a series of standard solutions of MEHQ in a suitable solvent (e.g., methanol) at known concentrations.

    • Sample Preparation: Dilute a small, known volume of the methyl 2-chlorobut-3-enoate sample in the mobile phase.

    • Analysis: Inject the standards and the sample onto the HPLC system. Create a calibration curve by plotting the peak area of the MEHQ standards against their concentration. Determine the MEHQ concentration in your sample from this calibration curve.

    Note: This is a general guideline. The specific parameters may need to be adjusted based on the available instrumentation and the exact nature of the monomer.

Issue 3: How can I ensure the long-term stability of my methyl 2-chlorobut-3-enoate?

Long-term stability is best achieved through a combination of proper inhibitor management and optimal storage conditions.

Storage and Handling Best Practices

ParameterRecommendationRationale
Temperature Store at or below 4°C. For long-term storage, -18°C is recommended.Low temperatures significantly reduce the rate of thermally initiated polymerization. A structurally similar compound, methyl 2-oxobut-3-enoate, is stable for days at -18°C but dimerizes at room temperature.
Atmosphere Store under an atmosphere containing 5-21% oxygen. Do not store under an inert atmosphere (e.g., pure nitrogen or argon).Phenolic inhibitors like MEHQ require the presence of oxygen to function effectively as radical scavengers.[3]
Light Exposure Store in an opaque or amber container to protect from light.UV light can initiate free-radical formation and subsequent polymerization.
Container Use the original manufacturer's container. Ensure the cap is tightly sealed.This prevents contamination and moisture ingress.
Inhibitor Level Maintain an adequate inhibitor concentration (typically 50-200 ppm for MEHQ in acrylates).The inhibitor is consumed over time, so its concentration should be monitored periodically for long-term storage.

Decision-Making Flowchart for Storage and Handling

start Receiving Methyl 2-chlorobut-3-enoate check_inhibitor Check Inhibitor Certificate of Analysis (CoA) start->check_inhibitor storage_decision Store at ≤ 4°C in a dark, well-ventilated area check_inhibitor->storage_decision long_term_storage For storage > 6 months, consider -18°C storage_decision->long_term_storage check_viscosity Before each use, visually inspect for increased viscosity or solids storage_decision->check_viscosity monitor_inhibitor Periodically monitor inhibitor concentration long_term_storage->monitor_inhibitor monitor_inhibitor->check_viscosity viscosity_ok Viscosity is normal check_viscosity->viscosity_ok No viscosity_high Viscosity increased or solids present check_viscosity->viscosity_high Yes proceed Proceed with experiment viscosity_ok->proceed quarantine Quarantine and dispose of according to safety protocols viscosity_high->quarantine

Caption: Troubleshooting workflow for storing and handling methyl 2-chlorobut-3-enoate.

References

  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate - DTU Research Database. Available at: [Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Available at: [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC - PubMed Central. Available at: [Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Available at: [Link]

  • Methyl 2-chlorobut-3-enoate | C5H7ClO2 | CID 11116117 - PubChem - NIH. Available at: [Link]

  • Safety Data Sheet: Methyl 2-methylbutyrate - Chemos GmbH&Co.KG. Available at: [Link]

  • Polymer chemistry of α-substituted acrylates designed for functional-group synergy - Taylor & Francis. Available at: [Link]

  • Radical Additions to Alkenes - Chain-Growth Polymers - Chemistry LibreTexts. Available at: [Link]

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors - Jinzong Machinery. Available at: [Link]

  • Butylated hydroxytoluene - Wikipedia. Available at: [Link]

  • Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers - handom-chem.com. Available at: [Link]

  • (PDF) Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - ResearchGate. Available at: [Link]

  • Polymerisation inhibitor - Wikipedia. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. Available at: [Link]

  • Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) - Master Organic Chemistry. Available at: [Link]

  • Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials - ResearchGate. Available at: [Link]

  • Termination Mechanism of the Radical Polymerization of Acrylates - PubMed. Available at: [Link]

  • Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus. Available at: [Link]

  • US3576847A - Halogenated acrylic monomers and polymers - Google Patents.
  • Free radical halogenation of alkenes: substitution vs addition. Available at: [Link]

  • US3683045A - Phenothiazine stabilized vinyl ester resins - Google Patents.
  • Acrylic acid (EHC 191, 1997) - Inchem.org. Available at: [Link]

  • What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. Available at: [Link]

  • Polymerization Reactor Problems and Solutions - Jinzong Machinery. Available at: [Link]

  • the control of runaway polymerisation reactions by inhibition techniques - IChemE. Available at: [Link]

  • D3125 Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid - ASTM. Available at: [Link]

  • Measuring MeHQ (Polymerization Inhibitor) - Applied Analytics. Available at: [Link]

  • (PDF) Chlorinated Ester Plasticizers - ResearchGate. Available at: [Link]

  • Effect of poly(vinyl chloride)/chlorinated polyethylene blend composition on thermal stability. Available at: [Link]

  • Acrylic acid, ester series polymerization inhibitor Phenothiazine - Manufacturer and Supplier. Available at: [Link]

  • MONOMETHYL ETHER OF HYDROQUINONE (MEHQ) - Ataman Kimya. Available at: [Link]

  • Stability of poly(vinyl chloride) - Oxoplast. Available at: [Link]

  • Effect of chlorinated phosphate ester based on castor oil on thermal degradation of poly (vinyl chloride) blends and its flame retardant mechanism as secondary plasticizer - RSC Publishing. Available at: [Link]

  • Influences of Chemical Alterations on Thermostabilization and Morphology of PVC-co-Schiff Base Microspheres. Available at: [Link]

  • US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents.
  • EP1569886A2 - Method for reducing mehq content in acrylic acid - Google Patents.

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Technical Support Center: Stabilizing Methyl 2-Chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 2-chlorobut-3-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your methyl 2-chlorobut-3-enoate at room temperature and beyond.

Understanding the Instability of Methyl 2-Chlorobut-3-enoate

Methyl 2-chlorobut-3-enoate is a versatile building block in organic synthesis, valued for its potential in creating complex molecular architectures.[1] However, its utility is matched by its inherent instability at ambient temperatures. The molecule's structure, featuring a reactive vinyl group, an allylic chloride, and an ester functional group, makes it susceptible to several degradation pathways.

A closely related compound, methyl 2-oxobut-3-enoate, is known to be stable for days only at -18°C, dimerizing at room temperature.[2] This suggests that methyl 2-chlorobut-3-enoate is also prone to similar instability. The primary modes of degradation to consider are:

  • Polymerization: The vinyl group can undergo rapid, often uncontrolled, polymerization, especially in the presence of light, heat, or radical initiators.[3]

  • Dehydrochlorination: The presence of a chlorine atom makes the molecule susceptible to elimination reactions, leading to the formation of highly reactive and colored byproducts. This process can be autocatalytic due to the release of HCl.[4][5]

  • Hydrolysis: The ester functionality can be hydrolyzed, particularly in the presence of moisture, leading to the corresponding carboxylic acid and methanol. The presence of acidic byproducts from dehydrochlorination can accelerate this process.

Below is a diagram illustrating the potential degradation pathways of methyl 2-chlorobut-3-enoate.

Methyl 2-chlorobut-3-enoate Methyl 2-chlorobut-3-enoate Polymerization Polymerization Methyl 2-chlorobut-3-enoate->Polymerization Heat, Light, Radicals Dehydrochlorination Dehydrochlorination Methyl 2-chlorobut-3-enoate->Dehydrochlorination Base, Heat Hydrolysis Hydrolysis Methyl 2-chlorobut-3-enoate->Hydrolysis H₂O, Acid/Base Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers HCl + Conjugated Byproducts HCl + Conjugated Byproducts Dehydrochlorination->HCl + Conjugated Byproducts 2-Chlorobut-3-enoic acid + Methanol 2-Chlorobut-3-enoic acid + Methanol Hydrolysis->2-Chlorobut-3-enoic acid + Methanol

Caption: Potential degradation pathways of methyl 2-chlorobut-3-enoate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and storage of methyl 2-chlorobut-3-enoate.

Q1: My sample of methyl 2-chlorobut-3-enoate has turned yellow/brown and has become viscous. What happened?

A1: This is a classic sign of degradation, likely a combination of polymerization and dehydrochlorination. The viscosity increase points to the formation of oligomers or polymers.[3] The color change is indicative of the formation of conjugated systems resulting from dehydrochlorination. To prevent this, immediate implementation of stringent storage and handling protocols is necessary.

Troubleshooting Steps:

  • Immediate Cooling: Transfer the material to a freezer at -20°C or lower to halt further degradation.

  • Inert Atmosphere: If not already done, blanket the sample with an inert gas like argon or nitrogen to prevent oxidative processes that can generate radical initiators.[6][7]

  • Solvent Dilution: For immediate use in a reaction, consider diluting a small, still-liquid portion in a dry, cooled, and appropriate solvent. This can help to slow down bimolecular degradation reactions.

  • Re-purification (with caution): If the material is essential and a fresh batch is unavailable, vacuum distillation at a low temperature may be attempted. However, this is risky as heating can accelerate degradation.

Q2: I've observed a decrease in the purity of my methyl 2-chlorobut-3-enoate over a short period, even when stored in the refrigerator. What could be the cause?

A2: While refrigeration slows down degradation, it may not be sufficient to completely stop it. Several factors could be at play:

  • Inadequate Temperature: Standard refrigeration (~4°C) may not be cold enough. Storage at -18°C or below is recommended for long-term stability.[2]

  • Presence of Moisture: The container may not be properly sealed, allowing atmospheric moisture to enter and cause hydrolysis.

  • Air in Headspace: Oxygen in the headspace can lead to the formation of peroxides, which can initiate polymerization.

  • Contamination: Trace amounts of acids, bases, or metals on glassware can catalyze decomposition.

Troubleshooting Steps:

  • Lower Storage Temperature: Immediately move the sample to a -20°C or -80°C freezer.

  • Use of a Desiccator: Store the sealed container inside a desiccator, even within the freezer, to minimize moisture ingress.

  • Inert Gas Blanketing: Before sealing and storing, purge the headspace of the container with a gentle stream of argon or nitrogen.

  • Proper Container Choice: Use amber glass bottles with PTFE-lined caps to prevent light exposure and ensure a tight seal.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for methyl 2-chlorobut-3-enoate?

A1: Based on the properties of similar compounds and general principles for reactive haloalkenes, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C to -80°CSignificantly slows down polymerization and elimination reactions.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and the formation of radical initiators.[6][7]
Light Amber glass containerProtects from light-induced polymerization.[3]
Moisture Tightly sealed container, preferably with a PTFE-lined cap, stored in a desiccatorPrevents hydrolysis of the ester group.[6]

Q2: Can I use a chemical stabilizer to prolong the shelf-life of methyl 2-chlorobut-3-enoate at room temperature?

A2: While low-temperature storage is the most effective method, the addition of stabilizers can offer further protection, especially for temporary storage at room temperature during experimental setup. The choice of stabilizer depends on the intended downstream application, as it should not interfere with your reaction.

Potential Stabilizers:

  • Radical Inhibitors: These are effective against polymerization.

    • Phenolic Antioxidants: Butylated hydroxytoluene (BHT) or hydroquinone monomethyl ether (MEHQ) at concentrations of 100-500 ppm are commonly used for vinyl monomers.[8]

  • Acid Scavengers: These neutralize any HCl formed during dehydrochlorination, preventing autocatalysis.

    • Epoxides: Compounds like epoxidized soybean oil or other acid-scavenging epoxides can be effective.[9]

    • Non-nucleophilic Bases: A small amount of a hindered, non-nucleophilic base could be added, but compatibility with your subsequent reaction is crucial.

Experimental Protocol for Stabilizer Addition:

  • Material Preparation: Ensure all glassware is scrupulously clean and dry.

  • Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Stabilizer Solution: Prepare a stock solution of the chosen stabilizer in a dry, inert solvent that is compatible with methyl 2-chlorobut-3-enoate.

  • Addition: To the cooled methyl 2-chlorobut-3-enoate, add the required volume of the stabilizer stock solution to achieve the desired final concentration (e.g., 200 ppm).

  • Mixing: Gently swirl the mixture to ensure homogeneity.

  • Storage: Store the stabilized solution under the ideal conditions outlined in the table above.

Q3: How should I handle methyl 2-chlorobut-3-enoate in the laboratory?

A3: Due to its reactivity and potential hazards, careful handling is paramount.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Inert Conditions: For transfers and reactions, use dry glassware and inert atmosphere techniques to minimize exposure to air and moisture.[6][7]

  • Temperature Control: Keep the compound cooled on an ice bath during preparation for a reaction.

  • Avoid Incompatibilities: Keep away from strong bases, acids, oxidizing agents, and metals.

The following diagram outlines a recommended workflow for handling this compound.

cluster_storage Storage cluster_handling Handling Store at -20°C Store at -20°C Transfer under Inert Gas Transfer under Inert Gas Store at -20°C->Transfer under Inert Gas Retrieve from Storage Use Dry Glassware Use Dry Glassware Transfer under Inert Gas->Use Dry Glassware Keep on Ice Bath Keep on Ice Bath Use Dry Glassware->Keep on Ice Bath Reaction Setup Reaction Setup Keep on Ice Bath->Reaction Setup Ready for Use

Caption: Recommended handling workflow for methyl 2-chlorobut-3-enoate.

References

  • Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. European Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-chlorobut-3-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Student. (n.d.). Chemical Reactions of Haloalkanes and Haloarenes. Retrieved from [Link]

  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Polymerization inhibitor and inhibiting method for vinyl compound.
  • Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 7.9: Summary of Reactivity of Haloalkanes. Retrieved from [Link]

  • Goldstab Organics. (n.d.). Heat Stabilizers for PVC: A Comprehensive Guide. Retrieved from [Link]

  • Leslie's. (2023). Q&A: How Do I Safely Store My Pool Chemicals? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Thermal stabilizers for poly(vinyl chloride): A review. Retrieved from [Link]

  • Save My Exams. (2024). Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • ResearchGate. (n.d.). OH-initiated degradation pathway of 2-methyl-3-buten-2-ol (MBO).... Retrieved from [Link]

  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor? Retrieved from [Link]

  • ACS Publications. (n.d.). Polyepoxides as Stabilizers for Poly(vinyl chloride). Retrieved from [Link]

  • Embibe. (2023). Chemical Reactions of Haloalkanes: Meaning, Reactivity, Uses. Retrieved from [Link]

  • GeeksforGeeks. (2022). Chemical reactions of Haloalkanes and Haloarenes. Retrieved from [Link]

  • Google Patents. (n.d.). Polymerization inhibitor for vinyl-containing materials.
  • National Center for Biotechnology Information. (n.d.). Degradation of 3-Chlorobenzoate under Low-Oxygen Conditions in Pure and Mixed Cultures.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cl/OH initiated atmospheric degradation mechanism for methyl butyrate.... Retrieved from [Link]

  • U.S. Chemical Storage. (2020). Pool Chemical Storage. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work? [Video]. YouTube. Retrieved from [Link]

  • Henan Chemger Group Corporation. (n.d.). Polyvinyl Chloride Stabilizer. Retrieved from [Link]

Sources

Purification methods for methyl 2-chlorobut-3-enoate to remove dimers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for methyl 2-chlorobut-3-enoate to remove dimers Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Hub. You are accessing this guide because you are experiencing stability issues with Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2) . This compound is a reactive


-chloro-

-unsaturated ester. Its structural features—specifically the allylic chloride motif adjacent to a vinyl group—make it highly susceptible to spontaneous dimerization (often via thermal cycloaddition or radical pathways) and polymerization.

This guide provides a self-validating protocol to separate the monomer from high-molecular-weight dimers/oligomers using Inhibited Vacuum Distillation .

Part 1: The Mechanism of Failure

Why is your compound dimerizing?

Before attempting purification, you must understand the enemy. Methyl 2-chlorobut-3-enoate (CH2=CH-CH(Cl)-COOMe) degrades primarily through two pathways:

  • Thermal Dimerization: At elevated temperatures (>80°C), the compound can undergo intermolecular cycloaddition (similar to Diels-Alder or Ene reactions), forming heavy dimers with boiling points significantly higher than the monomer.

  • Radical Polymerization: The terminal vinyl group is prone to radical propagation, especially if the crude material contains peroxide impurities or is exposed to light/heat without stabilization.

The Solution: You cannot "reverse" the dimer back to monomer efficiently. You must physically separate the volatile monomer from the non-volatile dimer residue using reduced pressure to minimize thermal stress.

Part 2: Pre-Purification Stabilization

Do not skip this step. Distilling unstable acrylates without inhibitors is a safety hazard.

Protocol: Before heating, you must quench active radicals.

  • Add Inhibitor: Add 4-Methoxyphenol (MEHQ) or Phenothiazine (PTZ) to your crude mixture.

    • Concentration: 200–500 ppm (0.02–0.05% w/w).

    • Reasoning: MEHQ requires dissolved oxygen to function; PTZ functions anaerobically. For vacuum distillation (where

      
       is removed), Phenothiazine  is the superior choice for the pot.
      
  • Degas: If the sample is old, check for peroxides. If positive, treat with a mild reducing agent (e.g., aqueous sodium bisulfite wash) before drying and distilling.

Part 3: The Purification Workflow (Step-by-Step)
Experimental Setup: Inhibited Vacuum Distillation

Objective: Isolate Methyl 2-chlorobut-3-enoate (Monomer) while leaving Dimers in the pot.

ParameterSpecificationNotes
Pressure 10 – 20 mmHg High vacuum is critical to lower the bp below decomposition thresholds.
Bath Temp Max 80°C Never exceed this. If the compound doesn't distill, lower the pressure further.
Vapor Temp ~50 – 65°C (Estimated at 15 mmHg). Monitor strictly.
Condenser -10°C to 0°C Use chilled glycol/water. Prevent monomer loss to the pump.
Inhibitor Phenothiazine Add directly to the distillation flask (pot).

The Protocol:

  • Load the Pot: Place the crude Methyl 2-chlorobut-3-enoate in a round-bottom flask. Add a magnetic stir bar and 0.1% w/w Phenothiazine .

  • Assemble Apparatus: Use a short-path distillation head (Vigreux column is optional but risks pressure drop). Ensure all joints are greased and clipped.

  • Establish Vacuum: Slowly lower the pressure to <20 mmHg. Do not heat yet. Observe for "bumping" due to residual solvents.

  • Initiate Heating: Gradually raise the oil bath temperature.

    • Target: The bath should be ~20°C higher than the expected vapor temperature.

  • Collect Fractions:

    • Fraction 1 (Forerun): Low boilers (solvents, moisture). Discard.

    • Fraction 2 (Main Cut): Pure Methyl 2-chlorobut-3-enoate. Collect when the vapor temp stabilizes.

    • Residue (Pot): Dark, viscous oil. This contains the dimers and inhibitors. Do not distill to dryness.

Part 4: Visualization of the Workflow

The following diagram illustrates the critical decision points in the purification logic.

PurificationLogic Crude Crude Mixture (Monomer + Dimers) CheckPeroxide Peroxide Test Crude->CheckPeroxide AddInhibitor Add Phenothiazine (0.1% w/w) CheckPeroxide->AddInhibitor Negative VacDistill Vacuum Distillation (<20 mmHg, <80°C Bath) AddInhibitor->VacDistill Residue Pot Residue (Dimers + Inhibitor) VacDistill->Residue Remains in Pot PureMonomer Pure Monomer (Stabilize with MEHQ) VacDistill->PureMonomer Distillate

Figure 1: Purification logic flow for removing dimers from labile acrylate derivatives.

Part 5: Troubleshooting & FAQs

Q1: The distillation temperature is rising, but no liquid is condensing. What is happening? A: You are likely observing reflux rather than distillation, or the vacuum is insufficient.

  • Diagnosis: Check your vacuum gauge. If pressure is >20 mmHg, the boiling point may be too high for your bath setting.

  • Fix: Lower the pressure. Do not increase the bath temperature above 85°C, as this accelerates dimerization in the pot, reducing yield.

Q2: My product polymerized in the receiving flask immediately after distillation. Why? A: You distilled the monomer away from the inhibitor. The inhibitor (Phenothiazine) has a high boiling point and stays in the pot.

  • Fix: You must "pre-load" the receiving flask with a small amount of inhibitor (e.g., MEHQ) so the condensing monomer is immediately stabilized. Alternatively, add MEHQ to the pure fraction immediately after venting the system.

Q3: Can I use column chromatography instead of distillation? A: Technically yes, but it is risky.

  • Risk: Silica gel is slightly acidic and can catalyze hydrolysis or rearrangement of the allylic chloride. Furthermore, concentrating the fractions on a rotary evaporator (often in a warm bath) can re-induce dimerization.

  • Recommendation: Distillation is preferred for scale. If you must use a column, use neutral silica and keep fractions cold.

Q4: How do I know if the dimer is gone? A: Run a GPC (Gel Permeation Chromatography) or 1H-NMR .

  • NMR Signature: The monomer shows distinct vinyl protons (5.8–6.5 ppm region). Dimers often lose these sharp vinyl signals or show broad aliphatic multiplets upfield (1.0–3.0 ppm) corresponding to the cyclized ring system.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

  • Technical University of Denmark (2021). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate (Mechanistic Analog). European Journal of Organic Chemistry. Retrieved from [Link]

Storage conditions to prevent hydrolysis of methyl 2-chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Storage Actions

If you have just received a shipment of Methyl 2-chlorobut-3-enoate , immediate adherence to the following conditions is critical to prevent rapid degradation. This compound exhibits autocatalytic instability due to its specific structural features.

ParameterRequirementCriticality
Temperature -20°C (± 5°C) High
Atmosphere Argon or Nitrogen (Blanketed)Extreme
Moisture Strictly Anhydrous (<100 ppm H₂O)Extreme
Container Amber glass with Teflon (PTFE) lined cap High
Stabilizer Acid scavenger (e.g., K₂CO₃) optional/situationalModerate

Module 1: The Chemistry of Degradation

Why does this compound degrade so easily?

To preserve methyl 2-chlorobut-3-enoate, one must understand that it faces a "dual-threat" mechanism. It is not merely a simple ester; it is an


-halo allylic ester .
The Inductive Destabilization

The chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic (positive) than a standard alkyl ester. Consequently, it is hyper-sensitive to nucleophilic attack by water molecules, even from ambient humidity.

The Autocatalytic Feedback Loop (The "Death Spiral")

The most dangerous aspect of this compound's storage is the potential for autocatalysis .

  • Initiation: Trace moisture hydrolyzes a small fraction of the ester (or the labile allylic C-Cl bond).

  • Acid Generation: This releases HCl (from C-Cl hydrolysis) or 2-chlorobut-3-enoic acid (from ester hydrolysis).

  • Catalysis: The generated protons (

    
    ) act as a catalyst, lowering the activation energy for further hydrolysis.
    
  • Acceleration: The reaction rate increases exponentially as more acid is produced.

Visualization: The Autocatalytic Degradation Cycle

DegradationCycle Compound Methyl 2-chlorobut-3-enoate Intermediate Tetrahedral Intermediate Compound->Intermediate Moisture Moisture (H₂O) Moisture->Compound Nucleophilic Attack Products Acid + Methanol Intermediate->Products Collapse Products->Compound Autocatalysis (H+) HCl HCl (Trace) Products->HCl Side Reaction/Degradation HCl->Compound Strong Acid Catalysis

Figure 1: The autocatalytic cycle where generated acid byproducts accelerate the degradation of the remaining bulk material.

Module 2: Storage & Handling Protocol

Pre-Storage Drying Protocol

Do not assume commercial shipments are perfectly dry. If the compound has been opened or exposed to air, perform this drying sequence before long-term freezing:

  • Dissolution: Dissolve the ester in anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Drying: Treat the solution with anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.

    • Note: Avoid basic drying agents like Potassium Hydroxide (KOH) or strong amines, which will induce rapid hydrolysis or elimination.

  • Filtration: Filter under an inert atmosphere (Schlenk line or glovebox).

  • Concentration: Remove solvent under reduced pressure (Rotavap) at low temperature (< 30°C) . Do not overheat.

The "Double-Vessel" Storage Method

For maximum stability, use a containment system that provides a physical barrier to moisture diffusion.

  • Primary Vessel: Amber vial with a PTFE-lined screw cap.

    • Why PTFE? Standard polyethylene liners can swell or degrade in contact with chlorinated esters.

    • Headspace: Purge with dry Argon for 30 seconds before closing.

  • Secondary Vessel: Place the primary vial inside a larger jar containing a layer of Drierite™ (CaSO₄) or activated molecular sieves at the bottom.

  • Seal: Parafilm the outer jar and store at -20°C.

Module 3: Troubleshooting & Quality Control

Diagnostic Workflow

Use this logic flow to determine if your batch is compromised.

QC_Workflow Check Visual/Olfactory Check Symptom1 Acrid/Vinegar Smell? Check->Symptom1 Symptom2 Cloudiness/Precipitate? Symptom1->Symptom2 No Action_NMR Run 1H-NMR (CDCl3) Symptom1->Action_NMR Yes Symptom2->Action_NMR Yes Decision_Use Proceed to Experiment Symptom2->Decision_Use No Result_Clean Clean Spectrum Action_NMR->Result_Clean Result_Dirty New Singlet @ 3.49 ppm Action_NMR->Result_Dirty Result_Clean->Decision_Use Decision_Purify Re-purify (Silica Plug) Result_Dirty->Decision_Purify

Figure 2: Decision tree for assessing compound integrity prior to use.

Quantitative Indicators (QC Table)
Diagnostic TestObservation (Intact)Observation (Degraded)
Olfactory Sweet, ester-likeSharp, acrid (HCl/Acid)
Appearance Clear, colorless liquidYellowing, slight turbidity
1H-NMR (CDCl₃) Methyl singlet ~3.7-3.8 ppmNew singlet ~3.49 ppm (Methanol)
Refractive Index ~1.445 (approx)Shifts significantly

Frequently Asked Questions (FAQ)

Q1: Can I store this compound over Molecular Sieves directly in the liquid? A: Proceed with caution. While 3Å or 4Å molecular sieves are excellent for water removal, they are slightly basic (aluminosilicates). For highly sensitive


-halo esters, prolonged contact with basic surfaces can induce elimination (dehydrohalogenation).
  • Recommendation: It is safer to dry the solution quickly with MgSO₄ and store the neat liquid under Argon, rather than leaving it in contact with sieves for months.

Q2: I see a small amount of precipitate in my bottle. Is the whole batch ruined? A: Not necessarily. The precipitate is likely the carboxylic acid derivative (2-chlorobut-3-enoic acid), which may be solid or semi-solid at -20°C.

  • Fix: Filter the cold liquid through a small plug of neutral silica or cotton under an inert atmosphere. The acid is more polar and will adhere to the silica/glass, allowing the ester to pass through.

Q3: Why is the "Amber" glass necessary? A: While hydrolysis is the primary risk, the vinyl group (C=C) makes the compound susceptible to photo-initiated radical polymerization or isomerization. Amber glass blocks UV wavelengths that trigger these radical pathways.

Q4: Can I use a standard freezer (-4°C)? A: For short-term (days), yes. For long-term (weeks/months), -20°C is mandatory. The rate of hydrolysis drops roughly by half for every 10°C decrease in temperature (Arrhenius equation approximation).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General procedures for ester purification and drying).

  • Biosynth Carbosynth. (n.d.). Methyl 2-chlorobut-3-enoate Product Data. (Provides structural confirmation and general handling categories).

  • Kirsch, S. F., & Overman, L. E. (2005).[1] Catalytic asymmetric synthesis of chiral allylic esters. Journal of the American Chemical Society, 127(9), 2866-2867.[1] (Discusses reactivity and stability of allylic ester systems).

  • Gomes, P., Gosmini, C., & Périchon, J. (2003).[2] Allylation of Carbonyl Compounds by Allylic Acetates Using a Cobalt Halide as Catalyst.[2] Synthesis, 2003(12), 1909-1915. (Context on handling allylic acetates/esters).

Sources

Technical Support Center: Troubleshooting Low Yields in the Cyclization of Methyl 2-Chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclization of methyl 2-chlorobut-3-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. As your Senior Application Scientist, I've compiled this information to help you navigate the complexities of this reaction, troubleshoot low yields, and optimize your experimental outcomes. This resource is structured in a question-and-answer format to directly address the common issues and underlying chemical principles you may be encountering in the lab.

Troubleshooting Guide: Addressing Low Yields

Low yields in the intramolecular cyclization of methyl 2-chlorobut-3-enoate are a frequent challenge. This guide will walk you through the most common causes and provide actionable solutions.

Q1: My yield of the desired cyclized product, presumably methyl 1-cyclopropene-1-carboxylate, is consistently low. What are the most likely reasons?

Low yields in this reaction typically stem from a competition between the desired intramolecular substitution (cyclization) and various side reactions. The primary culprits are often intermolecular reactions and elimination pathways that do not lead to the desired cyclopropene product.

Key Factors Influencing Yield:

  • Base Selection: The choice of base is critical. A base that is too strong or too sterically hindered can favor elimination of a proton from the methyl group or the vinyl group, leading to undesired byproducts. Conversely, a base that is too weak may not facilitate the desired intramolecular cyclization at an appreciable rate.

  • Reaction Concentration: High concentrations of the starting material can promote intermolecular side reactions, where one molecule of the starting material reacts with another, leading to oligomerization or polymerization instead of the desired intramolecular cyclization.

  • Temperature: While increased temperature can accelerate the rate of reaction, it can also favor undesired elimination pathways, which often have a higher activation energy.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction pathway. Polar aprotic solvents are often preferred for substitution reactions.

Frequently Asked Questions (FAQs)

This section addresses more general questions about the chemistry of methyl 2-chlorobut-3-enoate cyclization.

Q2: What is the expected product of the base-mediated cyclization of methyl 2-chlorobut-3-enoate?

The expected product of a successful intramolecular cyclization is methyl 1-cyclopropene-1-carboxylate . This highly strained molecule is a valuable synthetic intermediate. However, its stability can be a concern, and it may be prone to polymerization or decomposition under certain conditions.

Q3: What is the proposed mechanism for the formation of methyl 1-cyclopropene-1-carboxylate?

The reaction is believed to proceed through an intramolecular nucleophilic substitution mechanism. The process can be visualized as follows:

G cluster_0 Reaction Mechanism start Methyl 2-chlorobut-3-enoate enolate Enolate Intermediate start->enolate Deprotonation base Base (e.g., NaH, KHMDS) base->enolate cyclization Intramolecular SN2' Attack enolate->cyclization product Methyl 1-cyclopropene-1-carboxylate cyclization->product Ring Closure hcl Elimination of HCl cyclization->hcl

Caption: Proposed mechanism for the cyclization of methyl 2-chlorobut-3-enoate.

  • Deprotonation: A suitable base abstracts the acidic proton at the C2 position, forming an enolate intermediate.

  • Intramolecular Nucleophilic Attack: The resulting enolate then acts as a nucleophile, attacking the C4 position in an intramolecular fashion.

  • Ring Closure and Elimination: This attack leads to the formation of the three-membered ring and the concurrent elimination of the chloride ion, yielding the cyclopropene product.

Q4: What are the primary competing side reactions?

The main competitor to the desired intramolecular cyclization is intermolecular reaction and other elimination pathways.

G cluster_main Reaction Pathways of Methyl 2-chlorobut-3-enoate cluster_desired Desired Pathway cluster_side Side Reactions start Methyl 2-chlorobut-3-enoate intramolecular Intramolecular Cyclization start->intramolecular Favorable Conditions intermolecular Intermolecular Reaction start->intermolecular High Concentration elimination Alternative Elimination start->elimination Strong/Bulky Base product Methyl 1-cyclopropene-1-carboxylate intramolecular->product polymer Oligomers/Polymers intermolecular->polymer diene Diene/Allene byproducts elimination->diene

Caption: Competing reaction pathways for methyl 2-chlorobut-3-enoate.

  • Intermolecular Reaction: At higher concentrations, the enolate of one molecule can react with the electrophilic C4 position of another molecule, leading to dimers, oligomers, or polymers.

  • Alternative Elimination: A strong or sterically hindered base can promote the elimination of HCl to form various diene or allene byproducts, rather than facilitating the cyclization.

Q5: How can I optimize the reaction conditions to favor cyclization?

Optimization is key to maximizing the yield of the desired cyclopropene. Here is a systematic approach to optimizing your reaction:

Table 1: Optimization Parameters for Methyl 2-chlorobut-3-enoate Cyclization

ParameterRecommendationRationale
Base Start with a non-nucleophilic, strong base of moderate steric bulk (e.g., NaH, KHMDS). Screen other bases like LDA or t-BuOK.A non-nucleophilic base will minimize intermolecular reactions. Varying steric bulk and strength can tune the selectivity towards intramolecular cyclization.
Concentration Maintain high dilution conditions (e.g., 0.01-0.1 M). Consider slow addition of the substrate to the base.High dilution favors intramolecular processes over intermolecular ones by reducing the probability of molecules encountering each other.
Temperature Begin at low temperatures (e.g., -78 °C) and slowly warm to room temperature.Low temperatures can disfavor higher activation energy side reactions like elimination.
Solvent Use anhydrous polar aprotic solvents (e.g., THF, DME, Toluene).These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the enolate.

Experimental Protocol: Optimization of Cyclization

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the chosen anhydrous solvent to a dried reaction flask.

  • Base Addition: Add the base to the solvent and cool the mixture to the desired starting temperature (e.g., -78 °C).

  • Substrate Addition: Slowly add a solution of methyl 2-chlorobut-3-enoate in the same anhydrous solvent to the stirred base suspension over an extended period (e.g., 1-2 hours) using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the consumption of starting material and the formation of the product.

  • Quenching: Once the reaction is complete, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Work-up and Analysis: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Analyze the crude product by NMR and GC-MS to determine the yield and identify any byproducts.

Q6: How can I identify and characterize the product and byproducts?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the cyclopropene product. The strained ring and the double bond will give rise to characteristic chemical shifts. Byproducts such as dienes or polymers will have distinct NMR spectra.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for separating and identifying the components of the reaction mixture. The mass spectrum of the desired product will show a molecular ion peak corresponding to its molecular weight. Different byproducts will have different retention times and mass spectra.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show a characteristic C=C stretching frequency for the cyclopropene ring, in addition to the ester carbonyl stretch.

By systematically applying these troubleshooting and optimization strategies, you can significantly improve the yield and purity of your methyl 1-cyclopropene-1-carboxylate synthesis. Remember that careful control of reaction parameters and diligent analysis are paramount to success in this challenging but rewarding transformation.

References

  • General Synthesis of Cyclopropenes: For an overview of methods for synthesizing cyclopropenes, resources like the Organic Chemistry Portal provide a good starting point.[1]

  • Competition between Substitution and Elimination: Understanding the factors that govern the competition between SN2 and E2 reactions is crucial.[2]

  • Intramolecular Reactions: The principles of intramolecular reactions, including the impact of ring size and reaction conditions, are fundamental to this cycliz
  • Reactivity of Allylic Halides: The starting material is an allylic halide, and its reactivity is a key aspect of the reaction.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-chlorobut-3-enoate Handling & Stabilization

Executive Summary: Chemical Profile & Stability

Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2) is a reactive allylic chloride and unsaturated ester. Its structure (


) contains two primary instability vectors:
  • Vinyl Polymerization: The terminal double bond is susceptible to free-radical polymerization, initiated by heat, light, or peroxides.

  • Allylic Rearrangement & Elimination: The

    
    -chloro position is chemically labile. Improper heating or basic conditions can trigger dehydrohalogenation (loss of HCl) or isomerization to the conjugated isomer (methyl 2-chlorobut-2-enoate).
    

This guide provides expert protocols for stabilizing, storing, and handling this compound to maintain purity and prevent runaway polymerization.

Frequently Asked Questions (Technical Q&A)

Q1: What is the recommended polymerization inhibitor for storage?

A: For long-term storage, Hydroquinone monomethyl ether (MEHQ) (also known as 4-Methoxyphenol) is the industry standard.

  • Mechanism: MEHQ acts as a radical scavenger but requires the presence of dissolved oxygen to function effectively. It forms a stable phenoxy radical that terminates propagating polymer chains.

  • Recommended Concentration: 100 – 200 ppm (parts per million).

  • Storage Condition: Store under an air headspace (not pure nitrogen) to maintain MEHQ activity. Keep refrigerated (

    
    ).
    
Q2: Which inhibitor should I use during vacuum distillation?

A: Phenothiazine (PTZ) or 4-tert-Butylcatechol (TBC) .

  • Reasoning: Distillation is typically performed under vacuum (anaerobic conditions). MEHQ is ineffective without oxygen. PTZ works via an electron transfer mechanism that does not strictly require oxygen, making it safer for the distillation pot.

  • Protocol: Add 500–1000 ppm of PTZ to the distillation pot (boiling flask) before heating. This prevents polymerization of the residue as it concentrates.

Q3: How do I remove the inhibitor before my reaction?

A: Adsorption Chromatography is the preferred method.

  • Why not base extraction? While washing with NaOH is common for acrylates, methyl 2-chlorobut-3-enoate is an

    
    -halo ester. Washing with strong aqueous base risks hydrolysis of the ester or 
    
    
    
    -elimination of HCl.
  • Method: Pass the neat liquid through a short column of Inhibitor Removal Alumina or silica gel. This physically adsorbs the polar phenolic inhibitor (MEHQ) while the non-polar ester passes through.

Q4: The liquid has turned yellow/brown. Is it still usable?

A: Color change often indicates the formation of inhibitor-derived quinones (oxidized MEHQ) or trace degradation (HCl elimination).

  • Diagnosis: Check purity via GC-MS or NMR.

  • Action: If purity is >95%, redistill under vacuum to remove the colored impurities and oligomers. If the liquid is viscous, significant polymerization has occurred; discard properly.

Experimental Protocols

Protocol A: Inhibitor Removal via Adsorption (Recommended)

Use this method to prepare the monomer for sensitive transition-metal catalyzed reactions (e.g., Grubbs metathesis, Cross-coupling).

Materials:

  • Glass column or syringe barrel.

  • Inhibitor Removal Resin (e.g., De-Hibit 200) or Activated Basic Alumina.

  • Methyl 2-chlorobut-3-enoate (stabilized).[1]

Steps:

  • Pack: Fill the column with the resin (approx. 0.2 g resin per 1 g of monomer).

  • Equilibrate: (Optional) Flush with a small amount of dry dichloromethane if using a solution.

  • Elute: Pour the monomer slowly through the bed. Gravity flow is usually sufficient.

  • Collect: Collect the clear filtrate.

  • Verify: Run a thin-layer chromatography (TLC) spot; the inhibitor (highly polar) will remain at the baseline, while the ester moves with the solvent front.

  • Use Immediately: The destabilized monomer is prone to rapid polymerization. Use within 4 hours.

Protocol B: Vacuum Distillation Setup

Use this method to purify aged material.

Parameters:

  • Pressure: < 10 mmHg (High vacuum recommended to lower boiling point).

  • Pot Inhibitor: Phenothiazine (500 ppm).

  • Temperature: Maintain bath temperature below 60°C to prevent thermal isomerization.

Table 1: Inhibitor Selection Guide

ApplicationRecommended InhibitorConcentrationAtmosphere RequirementMechanism
Storage / Transport MEHQ (4-Methoxyphenol)100 - 200 ppmAerobic (Requires Air)Peroxyl radical trapping
Distillation (Pot) Phenothiazine (PTZ)500 - 1000 ppmAnaerobic (Vacuum compatible)Electron transfer / Alkyl radical trapping
High Temp Processing TBC (4-tert-Butylcatechol)500 ppmAerobic/AnaerobicH-atom transfer

Visualizations

Figure 1: Decision Tree for Inhibitor Selection

This logic flow ensures you select the correct stabilizer based on your immediate processing needs.

InhibitorSelection Start Start: Methyl 2-chlorobut-3-enoate Handling Action What is the immediate action? Start->Action Storage Long-term Storage (Weeks/Months) Action->Storage Distillation Purification / Distillation (High Heat + Vacuum) Action->Distillation Reaction Immediate Reaction (Polymerization/Synthesis) Action->Reaction MEHQ Use MEHQ (100-200 ppm) Store under AIR (not N2) Storage->MEHQ PTZ Use Phenothiazine (500+ ppm) in the boiling pot Distillation->PTZ Warning Warning: Anaerobic conditions render MEHQ ineffective Distillation->Warning Remove Remove Inhibitor (Alumina Column) Reaction->Remove Use Use immediately (< 4 hours) Remove->Use

Caption: Logical workflow for selecting the appropriate inhibitor based on process conditions (Storage vs. Distillation).

Figure 2: Radical Scavenging Mechanism (MEHQ)

Understanding why oxygen is necessary for MEHQ efficacy.

MEHQMechanism cluster_fail Without Oxygen (Anaerobic) R_Radical Carbon Radical (R•) (Initiating Species) ROO Peroxyl Radical (ROO•) R_Radical->ROO + O2 (Fast) O2 Dissolved Oxygen (O2) Stable Stable Product (Polymerization Stopped) ROO->Stable + MEHQ (H-atom transfer) MEHQ MEHQ (Inhibitor) R_Radical_Fail R• accumulates Polymer Runaway Polymerization R_Radical_Fail->Polymer

Caption: MEHQ traps radicals primarily by reacting with peroxyl radicals (ROO•), requiring oxygen presence.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

  • Palmer, R. (2023). Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Technical Support Center: Methyl 2-chlorobut-3-enoate Skin Irritation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals handling methyl 2-chlorobut-3-enoate. It is designed to offer expert, experience-based insights into preventing and managing skin irritation, ensuring laboratory safety and experimental integrity.

Understanding the Hazard: Why Methyl 2-chlorobut-3-enoate Requires Careful Handling

Methyl 2-chlorobut-3-enoate is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation.[1] As an α,β-unsaturated ester, its reactivity is a key factor in its hazardous nature. These compounds can readily react with biological macromolecules such as proteins and DNA, leading to skin irritation, sensitization, and other toxic effects.[2] Prolonged or repeated exposure can lead to the development of allergic contact dermatitis, a delayed hypersensitivity reaction that can become a chronic issue for laboratory personnel.[3][4][5]

This guide will equip you with the necessary knowledge to handle this compound safely, respond effectively to accidental exposures, and troubleshoot common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of skin irritation from methyl 2-chlorobut-3-enoate?

Initial symptoms of skin contact can include redness, itching, a burning sensation, and the formation of a rash.[5] The severity can vary depending on the concentration of the solution, the duration of contact, and the sensitivity of the individual's skin.

Q2: Can skin irritation from methyl 2-chlorobut-3-enoate be delayed?

Yes, it is possible to experience a delayed reaction. Allergic contact dermatitis, a type 4 hypersensitivity reaction, typically appears 48-72 hours after exposure.[3] This is why it is crucial to follow proper decontamination procedures even if no immediate irritation is apparent.

Q3: What should I do if I get methyl 2-chlorobut-3-enoate on my skin?

Immediate and thorough decontamination is critical. Follow the detailed "Emergency Decontamination Protocol for Skin Exposure" provided in this guide. The key is to act quickly to minimize the contact time of the chemical with your skin.

Q4: Is it safe to use a neutralizing agent on a chemical spill on the skin?

No, you should not use neutralizing agents for chemical exposures on the skin. The heat generated from the neutralization reaction can cause a thermal burn, further damaging the skin. The primary and most effective response is copious irrigation with water.

Q5: What type of gloves should I wear when handling methyl 2-chlorobut-3-enoate?

Nitrile gloves are a good choice for handling many chemicals, including esters and some chlorinated compounds.[6][7][8] However, it is crucial to consult a chemical resistance chart from the glove manufacturer for specific breakthrough times. For prolonged exposure, consider wearing thicker gloves or double-gloving. Always inspect gloves for any signs of degradation or perforation before use.

Troubleshooting Guide: Common Scenarios and Solutions

Scenario Potential Cause Recommended Action
Mild redness and itching after handling, despite wearing gloves. - Micro-tears or pinholes in gloves.- Permeation of the chemical through the glove material after prolonged use.- Contamination during glove removal.- Immediately follow the "Emergency Decontamination Protocol."- Inspect gloves for damage before each use.- For prolonged procedures, change gloves frequently.- Practice proper glove removal techniques to avoid contaminating your hands.
A rash develops a day or two after working with the chemical. - Delayed hypersensitivity reaction (allergic contact dermatitis).- Insufficient initial decontamination of a minor, unnoticed splash.- Follow the "Post-Exposure Skin Care" protocol.- Seek medical attention if the rash is severe, spreading, or shows signs of infection.- Document the incident and review your handling procedures and PPE to prevent future occurrences.
Persistent irritation even after thorough washing. - "Wash-in" effect, where water and soap can sometimes enhance the absorption of certain chemicals.[9][10][11][12][13]- Incomplete removal of the chemical from under the fingernails or in skin folds.- Continue gentle flushing with lukewarm water.- Avoid harsh scrubbing, which can further damage the skin.- Apply a mild, fragrance-free moisturizer or a barrier cream to help restore the skin's protective layer.[14]- If irritation persists, seek medical advice.

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

A proactive approach to safety is paramount. Adherence to the following PPE protocol is mandatory when handling methyl 2-chlorobut-3-enoate:

  • Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes.

  • Hand Protection: Wear nitrile gloves. For extended operations, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat should be worn and fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

Emergency Decontamination Protocol for Skin Exposure

Immediate action is the most critical factor in mitigating skin irritation.

  • Immediate Removal: Immediately remove any contaminated clothing, including watches and jewelry.[15]

  • Initial Rinse: Immediately begin flushing the affected area with a copious and continuous stream of lukewarm water for at least 15-20 minutes. An emergency shower should be used for large-scale exposures.

  • Gentle Washing: After the initial rinse, gently wash the affected area with a mild, fragrance-free soap and water.[14] Avoid abrasive soaps or scrubbing, which can increase skin damage.

  • Thorough Rinsing: Rinse the area thoroughly with lukewarm water to remove all traces of soap.

  • Pat Dry: Gently pat the area dry with a clean, soft cloth. Do not rub the skin.

  • Seek Medical Attention: If irritation, pain, or redness persists, seek immediate medical attention. Inform the medical personnel of the chemical you were exposed to.

Post-Exposure Skin Care

For minor irritation that may develop after initial decontamination or for delayed reactions:

  • Avoid Further Exposure: Do not handle methyl 2-chlorobut-3-enoate or other potential irritants until the skin has fully healed.

  • Keep the Area Clean and Dry: Gently wash the area with a mild, fragrance-free cleanser and pat dry.

  • Moisturize: Apply a hypoallergenic, fragrance-free moisturizer or a barrier cream to help soothe the skin and restore its natural protective barrier.[14]

  • Over-the-the-Counter Options: For itching, over-the-counter hydrocortisone cream (1%) or oral antihistamines may be beneficial.[16][17] Always consult with a healthcare professional before using any new medication.

  • Monitor for Infection: Watch for signs of a secondary infection, such as increased pain, swelling, pus, or fever. Seek medical attention if these symptoms occur.

Visualizations

Emergency Response Workflow for Skin Exposure

G A Skin Exposure Occurs B Immediately Remove Contaminated Clothing A->B C Flush with Copious Lukewarm Water (15-20 minutes) B->C D Gently Wash with Mild Soap and Water C->D E Rinse Thoroughly D->E F Pat Dry Gently E->F G Assess Skin Condition F->G H No Irritation Present: Monitor for Delayed Reaction G->H No visible irritation I Irritation Persists: Seek Immediate Medical Attention G->I Irritation, redness, or pain G A Initial Decontamination Complete B Is there persistent or developing irritation? A->B C Monitor for delayed symptoms. Apply mild moisturizer. B->C No D Apply over-the-counter hydrocortisone cream (1%). Consider oral antihistamines for itching. B->D Yes E Does the irritation improve within 24-48 hours? D->E F Continue with post-exposure skin care until healed. E->F Yes G Seek medical attention. Inform them of the chemical exposure. E->G No, or if symptoms worsen

Caption: Decision-making for ongoing skin care after exposure.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobut-3-enoate. PubChem Compound Database. Retrieved from [Link]

  • DermNet. (n.d.). Allergy to acrylates. Retrieved from [Link]

  • Gąska, K., & Krecisz, B. (2019). Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. Central European Journal of Public Health, 27(4), 329–334.
  • Skiepko, K., et al. (2022).
  • Crisis Medicine. (n.d.). Chemical Weapons "wash in" effect. Retrieved from [Link]

  • Cleveland Clinic. (2023, March 30). Contact Dermatitis: Symptoms, Causes, Types & Treatments. Retrieved from [Link]

  • ResearchGate. (2022). Unwanted Skin Reactions to Acrylates: An Update. Retrieved from [Link]

  • James, T., et al. (2022). The wash-in effect and its significance for mass casualty decontamination. Journal of Toxicology and Environmental Health, Part B, 25(3), 113-134.
  • UniSafe. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Medscape. (2021, October 7). Irritant Contact Dermatitis Treatment & Management. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Protospheric. (2022, September 27). Tested Chemical Resistance. Retrieved from [Link]

  • Moody, R. P., & Maibach, H. I. (2006). Skin decontamination: Importance of the wash-in effect. Food and Chemical Toxicology, 44(11), 1783-1788.
  • Campaign for Safe Cosmetics. (n.d.). Acrylates. Retrieved from [Link]

  • DermNet. (n.d.). Acrylate allergy. Retrieved from [Link]

  • Mayo Clinic. (2024, May 2). Contact dermatitis - Diagnosis and treatment. Retrieved from [Link]

  • Forsberg, E., et al. (2020). Decontamination efficacy of soapy water and water washing following exposure of toxic chemicals on human skin. Cutaneous and Ocular Toxicology, 39(2), 134-142.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • MedlinePlus. (2021, August 2). Contact dermatitis. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • James, T., et al. (2022). The wash-in effect and its significance for mass casualty decontamination. Journal of Toxicology and Environmental Health, Part B, 25(3), 113-134.

Sources

Validation & Comparative

1H NMR spectrum analysis of methyl 2-chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 2-chlorobut-3-enoate , specifically designed for researchers and drug development professionals.

Comparative Guide for Structural Validation & Purity Assessment

Executive Summary

Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2) is a versatile chiral synthon used in the synthesis of cyclopropanes, aziridines, and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-amino acids.[1] Its structural integrity is critical for downstream enantioselectivity.

This guide addresses the primary analytical challenge: distinguishing the target kinetic product (2-chloro) from its thermodynamically stable regioisomer, methyl 4-chlorobut-2-enoate . The "performance" of this reagent in synthesis is directly correlated to the absence of the conjugated 4-chloro impurity, which is readily identified via specific 1H NMR signatures.

Structural Analysis & Theoretical Splitting

Before analyzing the spectrum, we must establish the magnetic environment of the target molecule versus its primary "alternative" (impurity).

The Target: Methyl 2-chlorobut-3-enoate[1][3]
  • Structure:

    
    
    
  • Key Feature: The chlorine atom is at the

    
    -position (C2). The double bond is terminal and non-conjugated with the ester.
    
  • Chirality: C2 is a chiral center, rendering the terminal vinyl protons (

    
    ) potentially diastereotopic, though often unresolved at lower fields.
    
The Alternative (Impurity): Methyl 4-chlorobut-2-enoate[4]
  • Structure:

    
    
    
  • Key Feature: The double bond is internal and conjugated with the ester (

    
    -unsaturated).
    
  • Differentiation: The shift from a terminal alkene system to a conjugated internal alkene system causes massive changes in chemical shift and coupling patterns.

Decision Logic for Spectral Assignment

The following diagram outlines the logical flow for distinguishing these two isomers based on raw NMR data.

NMR_Logic Start Crude Product NMR Spectrum Check_Vinyl Analyze Vinyl Region (5.0 - 7.5 ppm) Start->Check_Vinyl Target_Pattern Pattern: Multiplet (5.8-6.1 ppm) + Two Terminal Protons (5.2-5.5 ppm) Check_Vinyl->Target_Pattern Complex Multiplets Impurity_Pattern Pattern: Two Distinct Signals (6.0 ppm & 7.0 ppm) Check_Vinyl->Impurity_Pattern Discrete Doublets/DTs Target_Alpha Check 4.0-5.0 ppm: Doublet ~4.6 ppm (CH-Cl) Target_Pattern->Target_Alpha Result_Target CONFIRMED: Methyl 2-chlorobut-3-enoate Target_Alpha->Result_Target Impurity_Coupling Check Coupling: Large J (15 Hz) = Trans-alkene Impurity_Pattern->Impurity_Coupling Impurity_Alpha Check 4.0-5.0 ppm: Doublet ~4.1 ppm (CH2-Cl) Impurity_Coupling->Impurity_Alpha Result_Impurity IMPURITY: Methyl 4-chlorobut-2-enoate Impurity_Alpha->Result_Impurity

Figure 1: Decision tree for rapid identification of regioisomers in crude reaction mixtures.

Comparative Performance Data

The following table contrasts the spectral performance of the target against its conjugated isomer. This data allows for precise integration and purity calculation.

Table 1: Chemical Shift Comparison ( , 300-400 MHz)
Proton EnvironmentTarget: Methyl 2-chlorobut-3-enoateAlternative: Methyl 4-chlorobut-2-enoate

(Differentiation)

-Proton(s)

4.65 (d)
1H, CH-Cl

6.05 (dt)
1H, =CH-CO
> 1.4 ppm (Distinct Region)

-Proton(s)

5.95 (ddd)
1H, =CH-int

6.98 (dt)
1H, =CH-CH2
~1.0 ppm (Deshielding in isomer)

-Proton(s)

5.35, 5.50 (dd)
2H, =CH2 term

4.15 (d)
2H, CH2-Cl
Shift from Alkene to Alkyl
Ester Methyl

3.82 (s)

3.76 (s)
Minor overlap likely

Key Insight: The most reliable integration point for the target is the doublet at 4.65 ppm (


-proton). For the impurity, the doublet at 4.15 ppm  (

) is the cleanest diagnostic peak, as it lies in a typically silent region for the target.

Detailed Experimental Analysis Protocol

To ensure high "Trustworthiness" in your data, follow this self-validating protocol.

A. Sample Preparation[4][5][6]
  • Solvent Choice: Use

    
      (Chloroform-d) for routine analysis.
    
    • Why? It minimizes solvent overlap in the critical 4.0–6.0 ppm region.

    • Alternative: If resolution between the methoxy signals (3.7-3.8 ppm) is required, switch to

      
        (Benzene-d6). The magnetic anisotropy of the benzene ring often induces a shift that separates overlapping methyl esters.
      
  • Concentration: 10-15 mg in 0.6 mL solvent. Avoid high concentrations which can cause viscosity broadening, obscuring the fine splitting of the vinyl protons.

B. Acquisition Parameters[4][5][7][8]
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Accurate integration requires full relaxation. The methoxy protons relax slower than the vinyl protons. Short D1 values will underestimate the ester content relative to the structure.

  • Scans (NS): 16 scans are sufficient for >95% purity assessment.

C. Spectral Assignment Workflow
  • The "Hook": Locate the doublet at ~4.65 ppm .

    • This represents the

      
       proton.[2]
      
    • 
       Hz (Coupling to the internal vinyl proton).
      
    • Validation: If this signal is a triplet or multiplet, your reaction may have failed (e.g., hydrolysis to the alcohol).

  • The Vinyl System: Analyze the region 5.3 – 6.0 ppm.

    • Look for the "Roofing Effect" : The internal vinyl proton at 5.95 ppm will show strong second-order coupling effects if the field strength is low (<300 MHz).

    • The terminal protons (5.35, 5.50 ppm) appear as two distinct sets of multiplets due to the chiral center at C2 making them diastereotopic.

  • Impurity Check: Zoom into 6.9 – 7.1 ppm .

    • Any signal here indicates isomerization to the conjugated system (Methyl 4-chlorobut-2-enoate).

    • Action: If present, integrate the 6.98 ppm signal against the 4.65 ppm signal to calculate molar ratio.

D. Synthesis Pathway & Impurity Origin

Understanding why the alternative spectrum appears is crucial for process control.

Synthesis_Pathway Precursor Methyl but-3-enoate Chlorination Chlorination (NCS or Cl2) Precursor->Chlorination Target TARGET (Kinetic) Methyl 2-chlorobut-3-enoate (Unconjugated) Chlorination->Target Low Temp (<0°C) Isomerization Acid/Base Catalysis or Thermal Stress Target->Isomerization Workup Delay Impurity ALTERNATIVE (Thermodynamic) Methyl 4-chlorobut-2-enoate (Conjugated) Isomerization->Impurity Irreversible

Figure 2: Origin of the regioisomeric impurity. The target is kinetically formed but prone to isomerization under thermal stress or acidic conditions.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[Link]

  • University of Groningen. (2011). Supporting Information: Copper-catalyzed enantioselective synthesis of trans-1-Alkyl-2-substituted cyclopropanes. (Contains NMR data for Methyl 4-chlorobut-2-enoate). [Link]

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data: Chemical Shifts of Alpha-Halo Esters. University of Wisconsin-Madison. [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Characterization of Methyl 2-Chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel or reactive intermediates is a cornerstone of robust scientific advancement. Methyl 2-chlorobut-3-enoate, a versatile building block, presents a unique analytical challenge due to its combination of a reactive allylic chloride, an electron-withdrawing ester, and a terminal double bond. This guide provides an in-depth analysis of its expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern, compares this technique with viable alternatives, and offers a validated experimental protocol for its characterization.

The Expected Electron Ionization Fragmentation of Methyl 2-Chlorobut-3-enoate: A Mechanistic Perspective

The molecular ion peak ([M]⁺˙) for methyl 2-chlorobut-3-enoate (C₅H₇ClO₂) is expected at m/z 134, with a corresponding [M+2]⁺˙ peak at m/z 136 in an approximate 3:1 ratio, a hallmark of a monochlorinated compound due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1][2]

Key predictable fragmentation pathways include:

  • Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical.[3] This would result in a prominent fragment ion at m/z 103 .

  • Loss of Chlorine Radical (·Cl): The C-Cl bond is relatively labile and can undergo homolytic cleavage to lose a chlorine radical, yielding an ion at m/z 99 .

  • McLafferty-type Rearrangement: While not a classic McLafferty rearrangement, a hydrogen transfer from the terminal vinyl group to the carbonyl oxygen followed by cleavage could lead to the elimination of a neutral molecule of methyl acrylate (C₄H₆O₂), resulting in a fragment corresponding to HCl⁺˙ at m/z 36/38 . However, this is likely a minor pathway.

  • Cleavage Alpha to the Chlorine: Fragmentation of the C-C bond adjacent to the chlorine atom can lead to the formation of a stable allyl cation. This would result in the loss of the carbomethoxy group (-COOCH₃), giving a fragment at m/z 75 .

  • Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the bond between the chlorinated carbon and the carbonyl carbon would result in the loss of the carbomethoxy radical, leading to a fragment at m/z 75 .

The interplay of these fragmentation pathways will define the characteristic mass spectrum of methyl 2-chlorobut-3-enoate. The relative abundances of these fragments will be influenced by the stability of the resulting ions and neutral losses.

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized to better understand the process.

Fragmentation of Methyl 2-chlorobut-3-enoate M [C₅H₇ClO₂]⁺˙ m/z 134/136 F1 [C₄H₄ClO]⁺ m/z 103/105 M->F1 - ·OCH₃ F2 [C₅H₇O₂]⁺ m/z 99 M->F2 - ·Cl F3 [C₃H₄Cl]⁺ m/z 75/77 M->F3 - ·COOCH₃ F4 [HCl]⁺˙ m/z 36/38 M->F4 - C₄H₆O₂ (rearrangement)

Caption: Predicted major fragmentation pathways of methyl 2-chlorobut-3-enoate under electron ionization.

A Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool for the identification of volatile compounds, a comprehensive characterization often benefits from complementary techniques. Here, we compare GC-MS with other relevant analytical methods for the analysis of methyl 2-chlorobut-3-enoate.

Technique Strengths Limitations Ideal Application for this Analyte
GC-MS High sensitivity and selectivity, provides structural information through fragmentation patterns, well-established for volatile halogenated compounds.[4]Isomer differentiation can be challenging without authentic standards, potential for on-column degradation of thermally labile compounds.Primary identification, quantification, and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides unambiguous structural elucidation and stereochemical information.Lower sensitivity compared to MS, requires a relatively pure sample.Definitive structure confirmation and isomeric purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about functional groups present (C=O, C=C, C-Cl).Does not provide detailed structural connectivity information, less sensitive than MS.Rapid confirmation of functional groups and monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) with UV or MS detection Suitable for less volatile or thermally labile compounds, can be coupled with MS for structural information.May require derivatization for UV detection if the chromophore is weak.Analysis of reaction mixtures, purification, and analysis of potential non-volatile degradation products.

For routine analysis and identification, GC-MS remains the workhorse technique. However, for complete structural verification, especially for a novel compound, NMR spectroscopy is indispensable.

Experimental Protocol: GC-MS Analysis of Methyl 2-Chlorobut-3-enoate

This protocol is designed to provide a robust starting point for the GC-MS analysis of methyl 2-chlorobut-3-enoate, drawing on established methods for halogenated organic compounds and methyl esters.[4][5]

Sample Preparation
  • Solvent Selection: Use a high-purity, volatile solvent in which the analyte is soluble (e.g., dichloromethane, ethyl acetate).

  • Concentration: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL). High concentrations can lead to column overloading and source contamination.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard that does not co-elute with the analyte or other components of interest.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-200.

  • Solvent Delay: Set a solvent delay to prevent the filament from being exposed to a large volume of solvent.

Workflow for Data Analysis

GC-MS Data Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Interpretation A1 Sample Injection A2 GC Separation A1->A2 A3 MS Detection A2->A3 B1 Total Ion Chromatogram (TIC) Analysis A3->B1 B2 Peak Integration & Mass Spectrum Extraction B1->B2 B3 Molecular Ion Identification (m/z 134/136) B2->B3 B4 Fragmentation Pattern Analysis B3->B4 B5 Library Search (if available) B4->B5 B6 Structural Elucidation B4->B6 B5->B6

Caption: A streamlined workflow for the analysis of GC-MS data for methyl 2-chlorobut-3-enoate.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating principles. The characteristic 3:1 isotopic pattern for the molecular ion and any chlorine-containing fragments serves as an internal confirmation of the presence of a single chlorine atom.[1] Furthermore, the logical fragmentation pathways, such as the loss of the methoxy group, are consistent with the known behavior of similar chemical classes, providing a high degree of confidence in the identification.[3] For definitive validation, comparison with a synthesized authentic standard is the gold standard.

Conclusion

The characterization of reactive intermediates like methyl 2-chlorobut-3-enoate requires a multifaceted analytical approach. While GC-MS provides a rapid and informative snapshot of the molecule's identity through its characteristic fragmentation pattern, a truly comprehensive understanding is achieved by integrating data from complementary techniques such as NMR and FTIR. The predictive framework for its mass spectral fragmentation, coupled with the detailed experimental protocol provided herein, offers researchers a solid foundation for the confident identification and analysis of this important chemical entity.

References

  • Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]

  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns. YouTube. Retrieved from [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl 3-chlorobut-2-enoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71380946, Methyl 3-chlorobut-2-enoate. Retrieved from [Link]

  • ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Journal of Chromatographic Science. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Retrieved from [Link]

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Comparative Reactivity Guide: Methyl 2-Chlorobut-3-enoate vs. Methyl 2-Chloroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares the reactivity, synthetic utility, and handling of Methyl 2-chlorobut-3-enoate and Methyl 2-chloroacrylate .

Executive Summary: The Electrophilic Divergence

While these two compounds share a molecular formula subset and halogenated ester functionality, they represent two distinct classes of electrophiles. The core difference lies in the conjugation of the alkene:

  • Methyl 2-chloroacrylate (MCA): A conjugated system (

    
    ). It acts as a "hard" Michael acceptor and a potent dienophile. Its reactivity is dominated by nucleophilic attack at the 
    
    
    
    -carbon and radical polymerization.
  • Methyl 2-chlorobut-3-enoate (MCBE): An unconjugated, allylic system (

    
    ). It acts as a "soft" electrophile susceptible to metal-catalyzed allylic substitution (
    
    
    
    ) or direct displacement (
    
    
    ).

Quick Comparison Table

FeatureMethyl 2-chloroacrylate (MCA)Methyl 2-chlorobut-3-enoate (MCBE)
CAS 80-63-751171-63-2
Structure

-unsaturated ester

-unsaturated

-chloro ester
Primary Reactivity Michael Addition, Diels-Alder, PolymerizationAllylic Substitution (

), Pd-Catalysis
Key Intermediate For Thiazolines, Cysteine analogs, Acrylic polymersHomoallylic amines, Functionalized cyclopropanes
Stability Polymerizes (requires inhibitor like HQ)Stable at -18°C; can isomerize with base
Toxicity High (Vesicant, Lachrymator)Moderate (Irritant, Flammable)
Mechanistic Analysis & Pathways
A. Methyl 2-chloroacrylate (MCA): The Michael Acceptor

MCA is an electron-deficient alkene activated by both the ester and the chlorine atom.

  • Pathway: Nucleophiles (amines, thiols) attack the

    
    -carbon. The intermediate enolate often cyclizes if a second nucleophilic site is present on the reactant (e.g., thiourea).
    
  • Diels-Alder: MCA is an excellent dienophile due to the electron-withdrawing chlorine and ester groups, often reacting with dienes at room temperature.

B. Methyl 2-chlorobut-3-enoate (MCBE): The Allylic Electrophile

MCBE possesses a leaving group (Cl) at the allylic position.

  • Pathway: It undergoes substitution rather than addition. Under Palladium catalysis (Tsuji-Trost conditions), the C-Cl bond is cleaved to form a

    
    -allyl palladium complex. Nucleophiles then attack either the 
    
    
    
    or
    
    
    position depending on steric/electronic control.
  • Isomerization Risk: In the presence of strong base, MCBE can isomerize to the thermodynamically more stable conjugated isomer (resembling MCA derivatives).

Visualizing the Divergence

ReactivityComparison MCA Methyl 2-chloroacrylate (Conjugated) Thiazoline Thiazoline/Heterocycles (via Michael Addn) MCA->Thiazoline + Thiourea/Amine Polymer Specialty Acrylic Polymers (via Radical) MCA->Polymer + Radical Initiator MCBE Methyl 2-chlorobut-3-enoate (Allylic) Homoallyl Homoallylic Amines/Esters (via Pd-Catalysis) MCBE->Homoallyl + Pd(0) / Nucleophile Isomer Conjugated Isomer (via Base Isomerization) MCBE->Isomer + Strong Base

Caption: Divergent reaction pathways. MCA favors addition/cyclization, while MCBE favors substitution.

Validated Experimental Protocols
Protocol A: Synthesis of 2-Aminothiazoline Derivative using MCA

Application: Synthesis of heterocyclic building blocks (e.g., for cysteine analogs).

Reagents:

  • Methyl 2-chloroacrylate (1.0 eq)

  • Thiourea (1.1 eq)

  • Solvent: Methanol or Ethanol

  • Temperature: Reflux

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (76 mg, 1.0 mmol) in Methanol (5 mL).

  • Addition: Add Methyl 2-chloroacrylate (120 mg, 1.0 mmol) dropwise to the stirring solution at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux for 2–4 hours. Monitor consumption of MCA by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid, wash with cold methanol/ether, and dry under vacuum.

  • Validation:

    
    H NMR should show the disappearance of alkene protons (
    
    
    
    6.0–6.5 ppm) and appearance of the thiazoline ring protons.
Protocol B: Pd-Catalyzed Allylic Alkylation using MCBE

Application: Introduction of the butenoate motif into nucleophiles (e.g., malonates or amines).

Reagents:

  • Methyl 2-chlorobut-3-enoate (1.0 eq)[1]

  • Dimethyl malonate (1.2 eq)

  • Catalyst:

    
     (2.5 mol%) / 
    
    
    
    (10 mol%)
  • Base: NaH (1.2 eq) or BSA/KOAc

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in anhydrous THF. Stir for 15 mins to generate the active Pd(0) species (solution turns yellow/orange).
  • Nucleophile Generation: In a separate flask, treat dimethyl malonate with NaH (60% in oil) in THF at 0°C until gas evolution ceases.

  • Reaction: Add the MCBE solution to the catalyst mixture, followed immediately by the nucleophile solution.

  • Conditions: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate (
    
    
    
    ), and dry over
    
    
    .
  • Purification: Flash chromatography (Silica gel).

  • Validation: The product will be the linear alkylated ester. Regioselectivity (linear vs. branched) depends on the ligand used.

Safety & Handling (Critical)
HazardMethyl 2-chloroacrylate (MCA)Methyl 2-chlorobut-3-enoate (MCBE)
Acute Toxicity Extreme. Highly toxic by inhalation and skin contact.Moderate. Harmful if swallowed/inhaled.[2]
Skin Effect Vesicant. Causes severe burns and blisters even in trace amounts.Irritant.[3][1][2] Causes skin irritation.[3][1][4]
Respiratory Lachrymator. Vapors cause pulmonary edema.[5][3] Use full fume hood.Respiratory irritant.[3][4]
Storage Store < 4°C with inhibitor (Hydroquinone). Polymerizes violently if unstabilized.Store < 4°C. Stable, but avoid strong bases to prevent isomerization.

Handling Recommendation:

  • MCA: Must be handled in a functioning fume hood with double-gloving (Nitrile/Laminate). Have 5% aqueous ammonia or sodium bicarbonate ready to neutralize spills.

  • MCBE: Standard organic synthesis precautions. Avoid contact with strong bases unless intended for reaction.

References
  • PubChem. Methyl 2-chloroacrylate - Compound Summary. National Library of Medicine. Link

  • PubChem. Methyl 2-chlorobut-3-enoate - Compound Summary. National Library of Medicine. Link

  • Jessen, B. M., et al. (2021).[6] Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. European Journal of Organic Chemistry. Link

  • Fisher Scientific. Safety Data Sheet: Methyl 2-chloroacrylate. Link

  • Birloaga, I., & Vegliò, F. (2016).[7] Study on the influence of thiourea reaction conditions. (Contextual reference for thiourea reactivity). Link

Sources

A Comparative Analysis of Diels-Alder Reaction Rates: Methyl 2-chlorobut-3-enoate vs. Methyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Chemical Researchers

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, prized for its efficiency and stereospecificity.[1] The reactivity of the components, the diene and the dienophile, is paramount to the success and rate of this [4+2] cycloaddition. This guide provides an in-depth comparison of the reaction rates for two dienophiles: methyl acrylate and the structurally related, yet electronically distinct, methyl 2-chlorobut-3-enoate. We will explore the theoretical underpinnings of their reactivity, present comparative kinetic data, and provide a robust experimental protocol for independent verification.

Theoretical Framework: The Decisive Role of Electronic Effects

The rate of a normal-demand Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2][3] A smaller energy gap between these frontier molecular orbitals (FMOs) leads to a more favorable interaction and, consequently, a faster reaction. The most effective way to accelerate the reaction is to use an electron-rich diene and an electron-poor dienophile.

The "electron-poor" character of a dienophile is achieved by attaching electron-withdrawing groups (EWGs) to its double bond.[4][5] These groups lower the energy of the dienophile's LUMO, thereby narrowing the HOMO-LUMO gap and increasing the reaction rate.[2][3]

  • Methyl Acrylate: This is a classic and highly effective dienophile. The ester group (-COOCH₃) is a moderate EWG, withdrawing electron density from the alkene through both resonance and inductive effects. This polarization makes the double bond electrophilic and lowers its LUMO energy compared to unsubstituted ethylene.[5][6]

  • Methyl 2-chlorobut-3-enoate: This dienophile features the same ester group as methyl acrylate but includes a chlorine atom on the alpha-carbon (C2). Chlorine is a highly electronegative atom that exerts a powerful inductive electron-withdrawing effect (-I effect). This effect is additive to that of the ester group.

The Hypothesis: The strong inductive effect of the alpha-chloro substituent in methyl 2-chlorobut-3-enoate is predicted to lower its LUMO energy significantly more than the corresponding alpha-hydrogen in methyl acrylate. This should result in a smaller HOMO-diene/LUMO-dienophile energy gap and a markedly faster Diels-Alder reaction rate.

FMO_Comparison cluster_Diene Diene cluster_Acrylate Methyl Acrylate cluster_Chloroenoate Methyl 2-chlorobut-3-enoate Diene_HOMO HOMO Acrylate_LUMO LUMO Diene_HOMO->Acrylate_LUMO  ΔE₁ Chloro_LUMO LUMO Diene_HOMO->Chloro_LUMO  ΔE₂ (smaller) Energy Energy

Sources

A Senior Application Scientist's Guide to the Physicochemical Validation of Methyl 2-chlorobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unambiguous identification and quality assessment of reagents are foundational to reproducible and reliable results. Physical constants such as refractive index and specific gravity serve as critical, yet straightforward, indicators of a substance's purity and identity. This guide provides a comprehensive framework for the validation of these properties for methyl 2-chlorobut-3-enoate (CAS No: 51171-63-2), a reactive building block used in organic synthesis.[1][2]

A thorough review of established chemical databases, including PubChem, reveals that while computational data for methyl 2-chlorobut-3-enoate exists, experimentally determined values for its refractive index and specific gravity are not readily published.[1] This data gap necessitates a robust protocol for in-house experimental determination and validation. This guide will therefore not only detail the precise methodologies for these measurements but also establish a comparative context using structurally similar esters for which reliable data is available.

The Significance of Refractive Index and Specific Gravity

Before delving into experimental protocol, it is crucial to understand the causality behind selecting these specific measurements for chemical validation.

  • Refractive Index (n) : This dimensionless number describes how light propagates through a substance.[3][4] It is a highly sensitive measure of a liquid's composition, directly influenced by its molecular structure and density. For researchers, a deviation from an expected refractive index is a red flag, indicating potential impurities, incorrect isomeric form, or even a completely different substance. The measurement is rapid, requires minimal sample, and is non-destructive.

  • Specific Gravity (SG) : Defined as the ratio of a substance's density to that of a reference substance (typically water at 4°C), specific gravity is a fundamental property used to monitor concentration, assess purity, and ensure consistency in raw materials.[5][6] In drug development, where precise stoichiometry is paramount, ensuring the correct density of a liquid reagent is a critical quality control checkpoint.[7]

The combination of these two distinct physical properties provides a more robust validation than either one alone, significantly increasing confidence in the identity and quality of the starting material.

Comparative Analysis with Alternative Esters

Given the absence of published experimental data for methyl 2-chlorobut-3-enoate, we must establish an expected range by examining analogous compounds. The following table summarizes key physical properties of structurally similar esters, providing a baseline for our experimental validation.

Compound NameCAS NumberMolecular FormulaRefractive Index (n²⁰/D)Density / Specific Gravity
Methyl 2-chlorobut-3-enoate 51171-63-2 C₅H₇ClO₂ [1][8]Not Available Not Available
Methyl 3-butenoate384267-9C₅H₈O₂1.409 (lit.)0.939 g/mL at 25 °C (lit.)
Methyl 3-methyl-2-butenoate924-50-5C₆H₁₀O₂1.4364 (lit.)0.873 g/mL at 25 °C
Methyl 3-chlorobut-2-enoate (Isomer)6214-25-1C₅H₇ClO₂[9][10]Not Available (Computed Only)[11]Not Available (Computed Only)[9]

This comparison highlights how changes in molecular structure (e.g., the position of the double bond and the presence of a methyl group) influence these physical properties. For our target compound, we can hypothesize that its refractive index and specific gravity will be distinct from these alternatives, allowing for clear differentiation.

Experimental Validation Workflow

A self-validating system is crucial for generating trustworthy data. The following workflow ensures that measurements are not only taken but are also verified against standards and contextual data.

G cluster_prep Phase 1: Preparation & Planning cluster_exp Phase 2: Experimental Measurement cluster_val Phase 3: Validation & Reporting A Obtain Methyl 2-chlorobut-3-enoate Sample B Literature Search for Known Properties (Result: Data Gap Identified) A->B F Thermostatic Control of Sample (e.g., 20.0 ± 0.1 °C) A->F I Compare Experimental Data with Alternative Compounds B->I Provides Context C Select & Procure Reference Standards (e.g., High-Purity Water, Acetone) D Instrument Calibration (Refractometer & Pycnometer) C->D E Measure Reference Standards (Validate Instrument Performance) D->E E->I G Measure Refractive Index (nD) (Protocol 4.1) F->G H Measure Specific Gravity (SG) (Protocol 4.2) F->H G->I H->I J Document Results & Methodology (Internal Validation Report) I->J K Establish Internal Standard Value for Future QC J->K

Caption: Workflow for Physicochemical Property Validation.

Detailed Experimental Protocols

The following protocols are based on established standards and best practices for ensuring accuracy and precision.

Protocol: Refractive Index Determination via Abbe Refractometer

This method is grounded in the principles outlined in standards such as ASTM D542 for transparent plastics, adapted for liquid chemicals.[4][12]

Causality: The Abbe refractometer is chosen for its precision and the small sample volume required. Temperature control is the most critical variable, as refractive index is highly temperature-dependent; a circulating water bath is non-negotiable for authoritative results.

Methodology:

  • Instrument Preparation: Turn on the Abbe refractometer and the attached circulating water bath. Set the bath to the desired temperature (e.g., 20.0 °C) and allow the instrument's prisms to equilibrate for at least 15 minutes.

  • Calibration Check:

    • Open the prism assembly. Using a pipette, place a few drops of high-purity distilled water onto the surface of the measuring prism.

    • Close the prisms firmly.

    • Adjust the instrument until the light-dark boundary is sharp and centered on the crosshairs.

    • The reading should be 1.3330 at 20.0 °C. If not, adjust the instrument according to the manufacturer's instructions.

    • Clean the prisms thoroughly with ethanol or acetone and a soft, lint-free tissue.[13]

  • Sample Measurement:

    • Place 2-3 drops of methyl 2-chlorobut-3-enoate onto the clean, dry measuring prism.

    • Close the prism assembly and allow 1-2 minutes for the sample to reach thermal equilibrium.

    • Adjust the coarse and fine control knobs to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

    • Use the dispersion compensator to eliminate any color fringe at the boundary.

    • Read the refractive index from the scale to four decimal places.

  • Replicates: Repeat the measurement at least three times with fresh aliquots of the sample, ensuring the prisms are cleaned between each measurement. The results should agree within ±0.0002.

Protocol: Specific Gravity Determination via Pycnometer

This protocol follows the principles of the pycnometer method described in ASTM D891, which provides high accuracy for liquid chemicals.[7][14]

Causality: The pycnometer method is a gravimetric procedure that provides highly accurate density and specific gravity values by precisely measuring the mass of a known volume of liquid. It is considered a primary method and is ideal for establishing a reference value for a new compound.

Methodology:

  • Pycnometer Preparation: Thoroughly clean a 10 mL or 25 mL pycnometer with a suitable solvent, followed by distilled water, and finally dry it completely in an oven. Allow it to cool to ambient temperature in a desiccator.

  • Mass of Empty Pycnometer: Determine the mass of the clean, dry, and empty pycnometer (including its stopper) to the nearest 0.1 mg using an analytical balance. Record this as m_pyc.

  • Mass of Pycnometer with Water: Fill the pycnometer with high-purity, degassed distilled water. Insert the stopper and allow the pycnometer to equilibrate in a temperature-controlled water bath (set to the same temperature as the refractive index measurement, e.g., 20.0 °C) for at least 30 minutes. Ensure the capillary in the stopper is filled and wipe away any excess water.

  • Dry the outside of the pycnometer and weigh it. Record this as m_water.

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the methyl 2-chlorobut-3-enoate sample, and repeat step 3. Record the mass as m_sample.

  • Calculation:

    • Mass of water: (m_water - m_pyc)

    • Mass of sample: (m_sample - m_pyc)

    • Specific Gravity (SG) at 20°C/20°C = (m_sample - m_pyc) / (m_water - m_pyc)

Conclusion for the Research Professional

For a compound like methyl 2-chlorobut-3-enoate, where public, experimentally-verified data on key physical properties is lacking, rigorous internal validation is not just a recommendation—it is a necessity. By employing standardized, high-precision methods such as Abbe refractometry and pycnometry, research and development professionals can establish their own authoritative, in-house standards. This ensures batch-to-batch consistency, confirms material identity, and upholds the integrity of subsequent experimental work. The comparison with structurally related esters provides the necessary context to interpret these newly generated results, transforming an unknown into a well-characterized reagent ready for application in drug discovery and development.

References

  • Sigma-Aldrich. Product Comparison for various esters.
  • National Center for Biotechnology Information.
  • Biosynth.
  • BLD Pharm.
  • Simson Pharma Limited.
  • National Center for Biotechnology Information.
  • ASTM International. ASTM D542: Standard Test Method for Index of Refraction of Transparent Organic Plastics.
  • ASTM International. ASTM D891: Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals.
  • Wikipedia. Acetone.
  • Mettler Toledo. Specific Gravity: Definition, Formula and its Connection to Density.

Sources

A Comparative Guide to the Infrared (IR) Spectroscopy of Alpha-Halo Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise identification and characterization of molecular structures are paramount. Among the vast arsenal of analytical techniques, Infrared (IR) spectroscopy remains a cornerstone for its ability to provide a rapid, non-destructive, and highly informative fingerprint of a molecule's functional groups. This guide offers an in-depth comparison of the IR spectral features of alpha-halo esters, a class of compounds frequently encountered as synthetic intermediates and building blocks in medicinal chemistry. By understanding the subtle yet significant shifts in vibrational frequencies upon alpha-halogenation, researchers can confidently identify these molecules, monitor reaction progress, and assess purity.

This guide moves beyond a simple recitation of spectral ranges. It delves into the underlying physical organic principles governing these spectroscopic changes, providing a robust framework for interpretation. Every piece of data is contextualized, and all claims are substantiated with citations to authoritative sources, ensuring the scientific integrity of the information presented.

The Foundational Spectrum: Unpacking the Ester Signature

Before examining the influence of alpha-halogenation, it is crucial to establish a baseline understanding of the characteristic IR absorptions of a simple aliphatic ester. Ethyl acetate serves as an excellent model compound. Its IR spectrum is dominated by three strong absorptions, a pattern sometimes referred to as the "Rule of Three".[1]

  • C=O (Carbonyl) Stretch: This is typically the most intense and readily identifiable peak in the spectrum of an ester. For saturated aliphatic esters like ethyl acetate, this sharp absorption band appears in the region of 1750-1735 cm⁻¹ .[2] The specific value for ethyl acetate is approximately 1743 cm⁻¹ .

  • C-O (Acyl-Oxygen) Stretch: This strong band corresponds to the stretching vibration of the C-O single bond between the carbonyl carbon and the ester oxygen. It is typically found in the 1300-1150 cm⁻¹ range.

  • C-O (Alkyl-Oxygen) Stretch: The stretching of the C-O single bond of the alcohol moiety of the ester gives rise to another strong absorption, usually in the 1150-1000 cm⁻¹ region.

This trio of intense peaks provides a reliable signature for the ester functional group.

The Impact of Alpha-Halogenation: A Comparative Analysis

The introduction of a halogen atom at the alpha-position (the carbon adjacent to the carbonyl group) induces significant changes in the electronic environment of the ester, which are directly reflected in its IR spectrum. The primary effects are observed in the stretching frequencies of the carbonyl (C=O) and the newly introduced carbon-halogen (C-X) bonds.

The following table summarizes the key IR absorption frequencies for a series of ethyl α-haloacetates, with ethyl acetate included as a non-halogenated reference. This comparative data allows for a clear understanding of the trends associated with increasing the atomic mass and decreasing the electronegativity of the halogen.

Compound NameChemical FormulaC=O Stretch (cm⁻¹)C-X Stretch (cm⁻¹)
Ethyl acetateCH₃COOCH₂CH₃~1743N/A
Ethyl α-fluoroacetateFCH₂COOCH₂CH₃~1784~1081
Ethyl α-chloroacetateClCH₂COOCH₂CH₃~1765~768
Ethyl α-bromoacetateBrCH₂COOCH₂CH₃~1758~678
Ethyl α-iodoacetateICH₂COOCH₂CH₃~1750~620

Note: The values presented are approximate and can vary slightly based on the sample phase (gas, liquid, solid) and the presence of conformational isomers.

Causality Behind the Carbonyl Shift: The Inductive Effect

A clear trend emerges from the comparative data: the C=O stretching frequency increases with the electronegativity of the α-halogen. This phenomenon is primarily attributed to the inductive effect . The highly electronegative halogen atom withdraws electron density from the adjacent carbon atom. This electron withdrawal propagates through the sigma bonds, leading to a slight increase in the positive character of the carbonyl carbon. This, in turn, strengthens the C=O double bond, requiring more energy to excite its stretching vibration, and thus shifting the absorption to a higher wavenumber (frequency).

The magnitude of this shift correlates directly with the electronegativity of the halogen: F > Cl > Br > I . Consequently, ethyl α-fluoroacetate exhibits the highest C=O stretching frequency, while ethyl α-iodoacetate shows a frequency that is only slightly higher than that of the parent ethyl acetate.

Visualizing the Inductive Effect on Carbonyl Bond Strength

The following diagram illustrates the flow of electron density and its impact on the carbonyl bond in an alpha-halo ester.

Caption: Inductive electron withdrawal by the α-halogen strengthens the C=O bond.

Identifying the Carbon-Halogen Stretch: A Fingerprint in the Lower Wavenumber Region

The C-X stretching vibration provides a secondary, yet crucial, diagnostic peak for the identification of alpha-halo esters. These absorptions occur in the fingerprint region of the IR spectrum (below 1500 cm⁻¹) and their positions are highly dependent on the mass of the halogen atom.

As the mass of the halogen increases, the C-X stretching frequency decreases. This is a direct consequence of the principles of vibrational spectroscopy, where the frequency of a vibration is inversely proportional to the reduced mass of the vibrating atoms.

  • C-F Stretch: The C-F bond is the strongest and involves the lightest halogen, resulting in a stretching frequency in the 1100-1000 cm⁻¹ range. In ethyl α-fluoroacetate, this is observed around 1081 cm⁻¹ .

  • C-Cl Stretch: The C-Cl stretch is found at lower wavenumbers, typically between 850-550 cm⁻¹ . For ethyl α-chloroacetate, this peak is located at approximately 768 cm⁻¹ .

  • C-Br Stretch: The heavier bromine atom further lowers the stretching frequency to the 690-515 cm⁻¹ region. In ethyl α-bromoacetate, this absorption is seen at about 678 cm⁻¹ .

  • C-I Stretch: The C-I bond, involving the heaviest of these halogens, vibrates at the lowest frequency, typically in the 600-500 cm⁻¹ range. For ethyl α-iodoacetate, this peak is observed around 620 cm⁻¹ .

The presence and position of the C-X stretching band, in conjunction with the shifted C=O peak, provide a definitive identification of the specific alpha-halo ester.

Experimental Protocol for the Identification of Alpha-Halo Esters using ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is an ideal technique for the analysis of liquid alpha-halo esters due to its minimal sample preparation and rapid data acquisition.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal. The background should be collected under the same conditions as the sample spectrum.

  • Sample Application:

    • Place a small drop (typically 1-2 µL) of the liquid alpha-halo ester sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. For routine analysis, the following parameters are generally sufficient:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (signal averaging improves the signal-to-noise ratio).

  • Data Processing and Analysis:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum in either absorbance or transmittance mode.

    • Identify the key absorption bands:

      • Locate the strong, sharp C=O stretching absorption in the 1750-1790 cm⁻¹ region.

      • Identify the C-O stretching bands in the 1300-1000 cm⁻¹ range.

      • Search for the characteristic C-X stretching absorption in the lower wavenumber region (1100-500 cm⁻¹), depending on the suspected halogen.

    • Compare the observed frequencies with the reference data provided in this guide and in spectral databases to confirm the identity of the alpha-halo ester.

Experimental Workflow Diagram

ATR_FTIR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Collect Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Ratio to Background) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze Spectrum (Identify C=O, C-O, C-X peaks) Process_Data->Analyze_Spectrum Compare_Data Compare with Reference Data Analyze_Spectrum->Compare_Data Identify_Compound Identify Alpha-Halo Ester Compare_Data->Identify_Compound

Caption: A streamlined workflow for alpha-halo ester analysis using ATR-FTIR.

Conclusion

The identification of alpha-halo esters by IR spectroscopy is a straightforward yet powerful application of this analytical technique. By understanding the inductive effects of the alpha-halogen on the carbonyl stretching frequency and the mass-dependent shifts of the carbon-halogen stretching vibrations, researchers can confidently distinguish between different alpha-halo esters and their non-halogenated counterparts. The combination of the high-frequency C=O shift and the characteristic low-frequency C-X absorption provides a unique and reliable spectral fingerprint for each compound in the series. This guide provides the foundational knowledge and practical protocols necessary for the successful application of IR spectroscopy in the critical fields of chemical research and drug development.

References

  • Jassem, N. A., & El-Bermani, M. F. (2010). Infrared spectroscopic studies of the conformation in ethyl alpha-haloacetates in the vapor, liquid and solid phases. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(2), 213–223.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

Sources

Stability Profile Comparison: Methyl 2-chlorobut-3-enoate vs. Methyl 2-oxobut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the stability and reactivity profiles of Methyl 2-chlorobut-3-enoate (an


-halo allylic ester) and Methyl 2-oxobut-3-enoate  (an 

-keto vinyl ester).

The Verdict:

  • Methyl 2-chlorobut-3-enoate is a kinetically stable electrophile. It can be stored for months at -20°C and handled at room temperature for hours to days without significant degradation, provided moisture is excluded. Its primary degradation pathway is hydrolysis or acid-catalyzed elimination.

  • Methyl 2-oxobut-3-enoate is a transient, highly reactive intermediate. It is thermodynamically unstable at room temperature, undergoing spontaneous dimerization via a hetero-Diels-Alder mechanism.[1] It requires storage at -18°C or lower and is typically generated in situ or used immediately after isolation.

Part 1: Chemical Structure & Stability Overview

The fundamental difference in stability stems from the electronic environment of the


-carbon and the conjugation of the vinyl group.
FeatureMethyl 2-chlorobut-3-enoateMethyl 2-oxobut-3-enoate
Structure

-Chloro allylic ester

-Keto vinyl ester (conjugated enone)
CAS No. 51171-63-2N/A (Often cited as MVG oxidation product)
Storage Requirement -20°C (Standard Cold Storage)-18°C to -80°C (Critical Cold Storage)
RT Stability (25°C) Stable for days (anhydrous)Unstable (Dimerizes slowly)
Primary Degradation Hydrolysis (to acid), Elimination (HCl loss)Dimerization (Hetero-Diels-Alder)
Polymerization Risk Low (requires radical initiator)High (Spontaneous / Michael addition)
Handling Precaution Lachrymator; Moisture sensitiveTemperature sensitive; Use immediately
Structural Visualization

The following diagram contrasts the degradation logic of both compounds.

StabilityComparison cluster_0 Stability Outcome Chloro Methyl 2-chlorobut-3-enoate (Allylic Chloride) Hydrolysis Hydrolysis / Elimination (Requires H2O or Base) Chloro->Hydrolysis Slow (RT) Accelerated by Moisture Oxo Methyl 2-oxobut-3-enoate (Alpha-Keto Enone) Dimer Spontaneous Dimerization (Hetero-Diels-Alder) Oxo->Dimer Spontaneous (RT) Concentration Dependent

Figure 1: Divergent degradation pathways. The oxo-species degrades spontaneously via intermolecular reaction, while the chloro-species requires external agents (water/base) to degrade.

Part 2: Deep Dive - Methyl 2-oxobut-3-enoate

Synonym: Methyl vinylglyoxylate (oxidized form).

The Dimerization Phenomenon

Unlike standard acrylates, Methyl 2-oxobut-3-enoate possesses an electron-deficient 1,3-diene system (involving the carbonyl oxygen) and a reactive dienophile (the vinyl group). Recent studies (Jessen et al., 2021) confirmed that at room temperature, this molecule undergoes a self-reaction known as a hetero-Diels-Alder dimerization .

  • Mechanism: One molecule acts as the heterodiene (O=C-C=C) and another as the dienophile (C=C).

  • Product: A dihydropyran derivative.

  • Kinetics: Slow at room temperature, negligible at -18°C.

Experimental Stability Data
  • At -18°C: Stable for several days. No significant dimerization observed.

  • At 25°C: Gradual conversion to dimer. High concentrations accelerate this process (second-order kinetics).

  • In Solution: Dilution improves stability by reducing the probability of intermolecular collision.

Synthesis & Handling Protocol

Because it cannot be bought off-the-shelf reliably, it is synthesized from Methyl Vinyl Glycolate (MVG).

Protocol: Oxidation of MVG to Methyl 2-oxobut-3-enoate

  • Reagents: Methyl vinyl glycolate (MVG), Dess-Martin Periodinane (DMP), Dichloromethane (DCM).

  • Step 1: Dissolve MVG (1 eq) in anhydrous DCM at 0°C.

  • Step 2: Add DMP (1.2 eq) slowly to prevent exotherm.

  • Step 3: Stir at RT for 1-2 hours. Monitor via TLC (stain with KMnO4; product is UV active).

  • Step 4: Critical Workup: Quench with sat. NaHCO3/Na2S2O3. Extract rapidly with Et2O.

  • Step 5: Concentration: Do not heat. Remove solvent under reduced pressure at <20°C.

  • Storage: Flash freeze in liquid nitrogen or store immediately at -80°C.

Part 3: Deep Dive - Methyl 2-chlorobut-3-enoate

Synonym: Methyl 2-chloro-3-butenoate.

Reactivity Profile

This compound functions as a "masked" electrophile. The chlorine atom is activated by the adjacent vinyl group (allylic) and the ester group (


-halo).
  • SN2 Reaction: Direct displacement at the

    
    -carbon.
    
  • SN2' Reaction: Nucleophilic attack at the

    
    -carbon (vinyl terminus) with allylic shift.
    
  • Thermal Stability: Generally stable up to 80-100°C for short durations. Prolonged heating can cause dehydrohalogenation (loss of HCl) to form dienes, which then polymerize.

Experimental Stability Data
  • At -20°C: Stable for >1 year.

  • At 25°C: Stable for weeks if kept dry.

  • Moisture Sensitivity: Hydrolyzes slowly to 2-chlorobut-3-enoic acid and methanol. The acid byproduct catalyzes further degradation (autocatalytic).[2]

Handling Protocol

Protocol: Storage and Usage

  • Solvent Compatibility: Compatible with non-nucleophilic solvents (DCM, Toluene, THF). Avoid primary amines unless reaction is intended.

  • Acid Scavenging: When using in reactions at elevated temperatures, add a weak base (e.g., NaHCO3 or 2,6-lutidine) to neutralize any evolved HCl, preventing autocatalytic decomposition.

Part 4: Comparative Reactivity Pathways

The following diagram illustrates how these two molecules behave when subjected to nucleophiles, highlighting the difference between "controlled substitution" (Chloro) and "uncontrolled addition" (Oxo).

Reactivity cluster_chloro Methyl 2-chlorobut-3-enoate cluster_oxo Methyl 2-oxobut-3-enoate C_Start Chloro-Ester C_Prod1 Alpha-Substituted Product (SN2) C_Start->C_Prod1 Direct Attack C_Prod2 Gamma-Substituted Product (SN2') C_Start->C_Prod2 Allylic Shift C_Nu Nucleophile (Nu-) C_Nu->C_Start O_Start Oxo-Ester O_Prod1 Hetero-Diels-Alder Adduct (Dihydropyran) O_Start->O_Prod1 + Diene (or Self) O_Prod2 Michael Adduct O_Start->O_Prod2 + Nucleophile (1,4-Add) O_Diene 1,3-Diene

Figure 2: Reactivity map. The Chloro-ester allows for regio-controlled substitution. The Oxo-ester acts as a potent Michael acceptor and hetero-diene, leading to cyclization or polymerization.

Part 5: Conclusion & Recommendations

For drug development workflows:

  • If you need a stable building block: Choose Methyl 2-chlorobut-3-enoate . It behaves predictably as an alkylating agent and can be stocked in inventory.

  • If you need the Keto-functionality: Do not attempt to store Methyl 2-oxobut-3-enoate .

    • Strategy: Store the precursor, Methyl Vinyl Glycolate (MVG).[3]

    • Execution: Oxidize MVG to the oxo-ester immediately prior to the next step (e.g., Diels-Alder cycloaddition or condensation).

    • Alternative: Trap the oxo-ester in situ if possible.

References

  • Jessen, B. M., Taarning, E., & Madsen, R. (2021).[1] Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. European Journal of Organic Chemistry, 2021(29), 4049-4053.[1]

  • PubChem . (n.d.).[4][5][6] Methyl 2-chlorobut-3-enoate Compound Summary. National Library of Medicine.

  • Biosynth . (n.d.). Methyl 2-chlorobut-3-enoate Product Data.

Sources

Safety Operating Guide

Navigating the Safe Disposal of Methyl 2-Chlorobut-3-enoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and caution. Methyl 2-chlorobut-3-enoate, a halogenated ester, is one such compound that necessitates a rigorous understanding of its characteristics, not only in its application but, just as critically, in its disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 2-chlorobut-3-enoate, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before detailing the disposal procedure, it is imperative to understand the inherent hazards of methyl 2-chlorobut-3-enoate. A thorough risk assessment is the cornerstone of a self-validating safety system.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 2-chlorobut-3-enoate is classified with the following hazards[1]:

  • Flammable Liquid and Vapor (H226): This compound can ignite when exposed to an ignition source, and its vapors can form explosive mixtures with air[2][3][4].

  • Causes Skin Irritation (H315): Direct contact can lead to skin inflammation and irritation[1][4][5].

  • Causes Serious Eye Damage (H318): This indicates a risk of significant, potentially irreversible, damage upon contact with the eyes[1].

  • May Cause Respiratory Irritation (H335): Inhalation of vapors may lead to irritation of the respiratory tract[1][4][5].

Furthermore, as a chlorinated organic compound, its improper disposal can lead to the formation of persistent and toxic environmental pollutants. Thermal decomposition, for instance, can release irritating gases and vapors[2]. Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash[6][7][8]. All waste must be managed as regulated hazardous waste[7][9].

Key Chemical Properties & Hazards Summary
PropertyHazard ClassificationGHS CodePrimary Concerns
Physical State Flammable Liquid & VaporH226Fire/explosion risk, especially in poorly ventilated areas. Vapors are often heavier than air and can travel to ignition sources[3].
Health Hazards Skin IrritationH315Requires use of appropriate chemical-resistant gloves and lab coat.
Serious Eye DamageH318Mandates the use of safety glasses with side shields or goggles.
Respiratory IrritationH335Necessitates handling within a certified chemical fume hood.
Environmental Halogenated Organic-Potential for environmental persistence and formation of harmful byproducts if not incinerated properly.

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Proper preparation is key to mitigating risk. Before handling methyl 2-chlorobut-3-enoate for disposal, ensure the following measures are in place.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of as hazardous waste.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: All handling of methyl 2-chlorobut-3-enoate, including transfers to a waste container, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors[9].

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of vapor accumulation.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment[3].

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment & Cleanup: For small spills, use an absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated, labeled container for hazardous waste[3].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol for Methyl 2-Chlorobut-3-enoate

This protocol is designed to ensure the safe collection, storage, and disposal of methyl 2-chlorobut-3-enoate waste in a laboratory setting.

Waste Segregation: The Critical First Step

The principle of waste segregation is paramount in a laboratory. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing different categories of waste (e.g., halogenated and non-halogenated) significantly increases disposal costs and complexity[9][10][11].

  • Action: Designate a specific waste container solely for "Halogenated Organic Liquid Waste."

  • Causality: Methyl 2-chlorobut-3-enoate contains chlorine. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the release of harmful compounds into the environment. Mixing it with non-halogenated solvents contaminates the entire batch, forcing the more expensive disposal route for a larger volume of waste[11]. Never mix this waste with acids, bases, or oxidizing agents[7].

Waste Container Selection and Labeling
  • Select an Appropriate Container: Use a clean, chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a screw-top cap[6][7][12]. The container must be in good condition, with no cracks or leaks.

  • Affix a Hazardous Waste Tag: Before adding any waste, securely attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[6][9].

  • Complete the Label Information: Fill out the tag completely and legibly[6][13][14].

    • Full Chemical Name: Write "Waste Methyl 2-chlorobut-3-enoate." If it is a mixture, list all components and their approximate percentages[6][13]. Do not use abbreviations or chemical formulas[6][13].

    • Hazard Identification: Check the boxes for "Flammable" and "Toxic" (or equivalent hazard warnings on the tag).

    • Generator Information: Include the name of the principal investigator, laboratory location (building and room number), and the date the waste was first added to the container[6].

Waste Accumulation and Storage
  • Transferring Waste: All transfers of methyl 2-chlorobut-3-enoate into the waste container must be performed in a chemical fume hood[9]. Use a funnel to prevent spills.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste[8][9][12][13]. This is crucial to prevent the release of flammable and irritant vapors.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9][12]. This area should be clearly marked.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills[9].

  • Segregated Storage: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases[2][7].

Arranging for Final Disposal
  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full or the project is complete, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup[12]. Follow their specific procedures for waste collection requests.

  • Final Destination: The EHS department will ensure the waste is transported by a licensed hazardous waste handler to a permitted treatment, storage, and disposal facility (TSDF) for proper disposal, which for this compound will be incineration[15][16].

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 2-chlorobut-3-enoate.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste: Methyl 2-chlorobut-3-enoate B Consult SDS & Conduct Risk Assessment A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Work in Chemical Fume Hood C->D E Select Compatible Container (HDPE or Glass) D->E Proceed to Collection F Label Container: 'Halogenated Organic Waste' + Full Component List E->F G Transfer Waste (Use Funnel) F->G H Keep Container Tightly Closed G->H I Store in Secondary Containment in Designated SAA H->I J Container is 90% Full or No Longer in Use I->J Monitor Fill Level K Contact Institutional EHS for Waste Pickup J->K L EHS Manages Transport to Licensed Disposal Facility K->L M Final Disposal Method: High-Temperature Incineration L->M

Caption: Disposal workflow for methyl 2-chlorobut-3-enoate.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of methyl 2-chlorobut-3-enoate, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Safety Data Sheet for Methyl 2-methylbutyrate. (2021, December 10). Chemos GmbH & Co.KG. Retrieved February 3, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved February 3, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville Environmental Health and Safety. Retrieved February 3, 2026, from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved February 3, 2026, from [Link]

  • Laboratory Waste Disposal Handbook. (n.d.). University of Essex. Retrieved February 3, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved February 3, 2026, from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved February 3, 2026, from [Link]

  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved February 3, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved February 3, 2026, from [Link]

  • Methyl 2-chlorobut-3-enoate. (n.d.). PubChem, National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center Office of Clinical and Research Safety. Retrieved February 3, 2026, from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved February 3, 2026, from [Link]

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Navigating the Handling of Methyl 2-chlorobut-3-enoate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-chlorobut-3-enoate, a reactive chlorinated ester, presents unique handling challenges in the laboratory. This guide provides essential safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans necessary for its safe management. By understanding the chemical's characteristics and adhering to the following procedures, researchers can minimize risks and ensure a secure laboratory environment.

Understanding the Risks: Hazard Analysis of Methyl 2-chlorobut-3-enoate

Hazard CategoryAnticipated RisksRationale
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air.The presence of an ester functional group and a carbon-carbon double bond contributes to its flammability, a common characteristic of many organic esters.
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.Chlorinated organic compounds are known to be irritating to the skin.[1]
Eye Damage/Irritation Causes serious eye irritation.Direct contact with the liquid or its vapors can cause significant irritation to the eyes.[1]
Respiratory Irritation May cause respiratory irritation if inhaled.Vapors of volatile organic compounds, especially those containing reactive functional groups, can irritate the respiratory tract.
Reactivity Reacts with strong oxidizing agents, strong bases, and potentially with acids, liberating heat and potentially hazardous fumes.The ester linkage is susceptible to hydrolysis by acids and bases. The double bond and chloro group also contribute to its reactivity.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling Methyl 2-chlorobut-3-enoate to prevent exposure through inhalation, skin contact, or eye contact.

Hand Protection:

Standard nitrile or latex gloves offer minimal protection against chlorinated solvents and should be avoided.[2] Instead, select gloves with demonstrated resistance to chlorinated organic compounds.

  • Recommended: Viton® or laminate film (e.g., Silver Shield®) gloves are preferred for direct handling.

  • For incidental contact: Double-gloving with a heavier-duty nitrile or neoprene glove over a thinner disposable glove can provide an additional layer of protection for short-duration tasks.

  • Action: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation rates for chlorinated solvents.

Eye and Face Protection:

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Enhanced Protection: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>100 mL) or when there is a significant risk of splashing.

Body Protection:

Protecting the skin from accidental splashes is crucial.

  • Lab Coat: A flame-resistant lab coat is essential due to the flammable nature of the compound.[3] Standard cotton lab coats are a less protective alternative but preferable to synthetic materials that can melt and adhere to the skin in a fire.[3]

  • Apron: A chemically resistant apron made of rubber or neoprene should be worn over the lab coat when handling significant quantities.

  • Footwear: Fully enclosed, chemical-resistant footwear is required.

Respiratory Protection:

All handling of Methyl 2-chlorobut-3-enoate should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operations: A properly functioning chemical fume hood is sufficient for most laboratory-scale operations.

  • Emergency Situations: In the event of a large spill or ventilation failure, a self-contained breathing apparatus (SCBA) is necessary.[4] Personnel must be trained in its use.

Procedural Guidance: From Benchtop to Disposal

A systematic approach to handling and disposal is paramount to ensuring laboratory safety.

Workflow for Safe Handling

prep Preparation don Don PPE prep->don 1. Gather all necessary equipment and reagents. handle Chemical Handling in Fume Hood don->handle 2. Don appropriate PPE in the correct sequence. dispose Waste Disposal handle->dispose 3. Work within a certified chemical fume hood. doff Doff PPE wash Hand Washing doff->wash 5. Doff PPE carefully to avoid self-contamination. dispose->doff 4. Segregate halogenated waste into a labeled container.

Caption: A logical workflow for the safe handling of Methyl 2-chlorobut-3-enoate.

Step-by-Step Handling Protocol:
  • Preparation: Before starting any work, ensure that a chemical spill kit is readily accessible and that you are familiar with its contents. Verify that the chemical fume hood is functioning correctly.

  • Donning PPE: Don PPE in the following order: inner gloves, lab coat, apron, outer gloves, and finally, eye and face protection.

  • Chemical Handling: Conduct all manipulations of Methyl 2-chlorobut-3-enoate inside a certified chemical fume hood. Use equipment that is clean, dry, and compatible with chlorinated esters.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance.

  • Waste Segregation: Methyl 2-chlorobut-3-enoate and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[5][6]

  • Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.[6]

  • Cost Implication: The disposal of halogenated waste is typically more expensive than non-halogenated waste due to the need for specialized incineration processes.[7] Proper segregation is therefore also a matter of cost-effectiveness.

Emergency Procedures: First Aid for Exposure

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[8] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth with water and have them drink a small amount of water or milk.[8] Seek immediate medical attention.

References

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Flammable Liquids. Division of Research Safety - University of Illinois. Available at: [Link]

  • Chlorinated Solvents - Product Stewardship Manual. Olin Chlor Alkali. Available at: [Link]

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  • Chlorine Poisoning: Symptoms, Diagnosis, and Treatments. Healthline. Available at: [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]

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  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Available at: [Link]

  • Catalytic Asymmetric Chloroamination Reaction of α,β-Unsaturated γ-Keto Esters and Chalcones. Journal of the American Chemical Society. Available at: [Link]

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  • First Aid for Pool Chemical Exposure: A Narrative Review. The Journal of Emergency Medicine. Available at: [Link]

  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. In: Organic Chemistry II. LibreTexts. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.